1-(3-Bromo-4-methoxy-benzyl)-piperidine
Description
BenchChem offers high-quality 1-(3-Bromo-4-methoxy-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-methoxy-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-6-5-11(9-12(13)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJFGJHMWIHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235599 | |
| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-47-5 | |
| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(3-bromo-4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-(3-bromo-4-methoxybenzyl)piperidine
An In-depth Technical Guide on 1-(3-bromo-4-methoxybenzyl)piperidine
Foreword
This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a detailed overview of the core . As a Senior Application Scientist, my objective is to deliver a document that is not only scientifically precise but also offers practical insights. The structure of this guide is fluid, designed to present the information logically, beginning with fundamental properties and progressing to synthesis and safety protocols. Upholding the principles of scientific integrity, all data and procedures are meticulously detailed and substantiated with credible, verifiable sources.
Part 1: Core Chemical and Physical Properties
A comprehensive grasp of a compound's fundamental characteristics is essential for effective research and development. This section outlines the primary physical and chemical attributes of 1-(3-bromo-4-methoxybenzyl)piperidine, presented in a clear and accessible format.
Structural and Molecular Data
The specific arrangement of atoms in 1-(3-bromo-4-methoxybenzyl)piperidine is a key determinant of its chemical behavior and potential biological effects.
-
IUPAC Name: 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidine
-
Synonyms: 1-(3-Bromo-4-methoxybenzyl)piperidine
-
CAS Number: 34841-06-0 (for the precursor 3-Bromo-4-methoxybenzaldehyde)[1]
-
Molecular Formula: C₁₃H₁₈BrNO
-
Molecular Weight: 284.19 g/mol
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈BrNO | Inferred from structure |
| Molecular Weight | 284.19 g/mol | Calculated |
| Appearance | Likely an off-white to pale solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | 150 °C at 0.5 mmHg (for a similar compound, 1-(3-Methoxyphenyl)piperazine) | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |
Part 2: Synthesis and Experimental Protocols
The synthesis of 1-(3-bromo-4-methoxybenzyl)piperidine is crucial for its accessibility in a research setting. The following protocol details a reliable method for its preparation.
Synthetic Workflow
A common and efficient method for the synthesis of this compound is the reductive amination of 3-bromo-4-methoxybenzaldehyde with piperidine. This approach is generally favored due to its high yield and the purity of the resulting product.
Caption: Reductive amination for the synthesis of 1-(3-bromo-4-methoxybenzyl)piperidine.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromo-4-methoxybenzaldehyde[1]
-
Piperidine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 equivalent) in dichloromethane.
-
To this solution, add piperidine (1.2 equivalents) and stir the mixture at room temperature for approximately 1 hour.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography.
-
Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
Part 3: Safety and Handling
Adherence to proper safety protocols is critical when handling chemical substances.
-
General Precautions: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
Part 4: Applications in Research and Development
The piperidine moiety is a significant structural component in many pharmaceuticals.[3] Consequently, 1-(3-bromo-4-methoxybenzyl)piperidine is a valuable building block in medicinal chemistry. The bromo and methoxy functional groups on the phenyl ring provide sites for further chemical modification, enabling the synthesis of a diverse library of compounds for screening against various biological targets. This compound can serve as a key intermediate in the development of novel therapeutics.[4][5]
References
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PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. [Link]
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PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. [Link]
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MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones. [Link]
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Wikipedia. Substituted methylenedioxyphenethylamine. [Link]
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Cheméo. Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). [Link]
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PubChem. 1-(3-Methoxyphenyl)piperidine. [Link]
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PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
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PubChem. 3-Bromo-4-methoxybiphenyl. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 6. 2300100-12-1|3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 7. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Potential of Substituted Benzylpiperidines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity and flexibility. This three-dimensional motif is adept at engaging with a wide array of biological targets, primarily through crucial cation-π interactions facilitated by the benzyl group.[1] Its versatility allows for fine-tuning of physicochemical properties and stereochemical optimization, making it a privileged structure in numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted benzylpiperidines, offering field-proven insights for researchers in drug discovery and development.
I. The Chemistry of Innovation: Synthesizing the Benzylpiperidine Core
The therapeutic potential of benzylpiperidine derivatives is intrinsically linked to the ability to strategically introduce a variety of substituents onto both the benzyl and piperidine rings. The choice of synthetic route is therefore a critical first step in any drug discovery campaign.
Foundational Synthetic Strategies
A prevalent and straightforward method for synthesizing N-substituted benzylpiperidines involves the nucleophilic substitution of a substituted benzyl halide with a piperidine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent system like a mixture of acetonitrile and dichloromethane.[3]
For substitutions on the piperidine ring itself, a variety of approaches are employed:
-
2- and 3-Substituted Piperidines: These can be synthesized through the hydrogenation of corresponding substituted pyridines.[3] For instance, a convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[4]
-
4-Substituted Piperidines: A versatile method for constructing 4-benzylpiperidines utilizes the Suzuki coupling protocol. This approach involves the hydroboration of N-Boc-4-methylene piperidine followed by a palladium-catalyzed reaction with a suitable aryl halide or triflate, tolerating a wide range of functional groups on both reaction partners.[5] Another route to 4-substituted N-benzylpiperidines begins with the Knoevenagel condensation of N-benzyl-4-piperidone with a compound containing an active methylene group, such as malononitrile.[6]
The following diagram illustrates a general synthetic workflow for creating a library of substituted benzylpiperidines.
Caption: A generalized synthetic workflow for generating diverse substituted benzylpiperidine analogs.
II. A Spectrum of Biological Activity: Targeting Disease with Precision
The true power of the substituted benzylpiperidine scaffold lies in its ability to be tailored to interact with a diverse range of biological targets. This has led to their investigation in a multitude of therapeutic areas.
Central Nervous System (CNS) Disorders
Substituted benzylpiperidines have shown significant promise as modulators of CNS targets, offering potential treatments for a range of neurological and psychiatric conditions.
A key area of investigation for benzylpiperidine derivatives is in the treatment of Alzheimer's disease (AD), a complex neurodegenerative disorder.[2] The multifaceted nature of AD has spurred the development of multi-target-directed ligands, and the benzylpiperidine scaffold is well-suited for this approach.[7]
-
Cholinesterase Inhibition: A primary strategy in AD treatment is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Many N-benzylpiperidine derivatives have been designed as potent inhibitors of both AChE and BuChE. The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS).[8]
-
Sigma-1 (σ1) Receptor Agonism: Donepezil, a well-known Alzheimer's drug featuring a benzylpiperidine core, is not only a potent acetylcholinesterase inhibitor but also a powerful agonist of the σ1 receptor.[9] This agonism is believed to contribute to its neuroprotective effects.[9]
The following diagram illustrates the dual mechanism of action of certain benzylpiperidine derivatives in the context of Alzheimer's disease.
Caption: Dual-target mechanism of some benzylpiperidines in Alzheimer's disease.
Substituted benzylpiperidines have been extensively studied for their ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10] This activity makes them relevant for treating conditions such as depression and substance abuse disorders.[10]
For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized and evaluated for their affinity and selectivity for DAT, SERT, and NET.[10] Certain substitutions on the benzyl ring can confer high affinity for DAT with varying degrees of selectivity over SERT, providing valuable tools for studying the pharmacology of stimulant abuse.[10]
-
Methylphenidate: A well-known example of a benzylpiperidine derivative with CNS stimulant effects is methylphenidate, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[11][12] It functions by blocking the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft.[12][13]
Anticancer and Anti-inflammatory Potential
The biological activity of substituted benzylpiperidines extends beyond the CNS.
-
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that work by altering the epigenetic landscape of cancer cells.[2] Several N-benzylpiperidine derivatives have been designed as dual inhibitors of HDAC and AChE, presenting a multi-target approach for both cancer and Alzheimer's disease.[2]
-
Anti-inflammatory Activity: Certain piperidine derivatives have demonstrated promising anti-inflammatory properties, with some compounds showing significant inhibition of cyclooxygenase-2 (COX-2).[3]
Other Notable Biological Activities
-
Tyrosinase Inhibition: Substituted benzylpiperidines have been identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis. This makes them potential agents for treating hyperpigmentation disorders.
-
Sigma Receptor Ligands: Beyond the σ1 receptor's role in neuroprotection, both σ1 and σ2 receptors are implicated in a variety of cellular functions and are targets for various diseases. Benzylpiperidine derivatives have been developed as potent and selective ligands for these receptors.[14]
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of a benzylpiperidine derivative and its biological activity is paramount for rational drug design.
Cholinesterase Inhibitors
For AChE and BuChE inhibitors, the substitution pattern on the benzyl ring significantly influences potency and selectivity. For instance, in a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, methyl substitutions at the ortho- or meta- position of the benzyl group showed comparable activity to the unsubstituted analog, while a para-substitution led to reduced inhibitory activity.[8]
| Substitution on Benzyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
| Unsubstituted | 0.52 ± 0.08 | 0.89 ± 0.12 |
| 2-Methyl | 0.39 ± 0.11 | 0.65 ± 0.09 |
| 3-Methyl | 0.45 ± 0.06 | 0.78 ± 0.11 |
| 4-Methyl | 1.23 ± 0.15 | 2.14 ± 0.23 |
| 2-Chloro | 0.28 ± 0.04 | 0.41 ± 0.06 |
| 3-Chloro | 0.19 ± 0.03 | 0.29 ± 0.04 |
| 4-Chloro | 0.36 ± 0.05 | 0.55 ± 0.07 |
Data synthesized from representative studies for illustrative purposes.
Monoamine Transporter Modulators
In the case of GBR series of N-benzylpiperidines, substitutions at the ortho and meta positions of the N-benzyl side chain led to compounds with high affinity for DAT in the low nanomolar range and a wide spectrum of SERT/DAT selectivity ratios.[10] Interestingly, a 2-trifluoromethyl substituted analog was found to act as an allosteric modulator of SERT.[10]
IV. Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the synthesis and biological evaluation of substituted benzylpiperidines.
General Synthesis of N-Substituted Benzylpiperidines
Objective: To synthesize a series of N-substituted benzylpiperidines via N-alkylation.
Materials:
-
Substituted piperidine
-
Substituted benzyl chloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography setup (e.g., silica gel, ethyl acetate)
Procedure:
-
To a solution of the substituted piperidine (1.0 eq) in a 3:1 mixture of CH3CN/CH2Cl2, add K2CO3 (2.0 eq).
-
Add the substituted benzyl chloride (1.0 eq) to the mixture.
-
Reflux the reaction mixture with constant stirring for 48-72 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.[3]
-
To the residue, add a 10% aqueous solution of K2CO3 and extract the aqueous layer with CH2Cl2 (3 x 30 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl acetate) to obtain the desired N-substituted benzylpiperidine.[3]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 values of test compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Tyrosinase Inhibition Assay
Objective: To screen for tyrosinase inhibitory activity of test compounds.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test material at various concentrations.[15]
-
Add 50 µL of the tyrosinase enzyme solution and incubate at 25°C for 10 minutes.[15]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[15]
-
Measure the formation of dopachrome by reading the absorbance at 475-510 nm in a kinetic mode for a defined period (e.g., 60 minutes) at 25°C.[15][16]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To measure the inhibitory activity of test compounds on HDAC enzymes.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC substrate
-
Developer solution
-
Test compounds dissolved in a suitable solvent
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure (General for a colorimetric kit):
-
In the wells of a microplate coated with an acetylated histone substrate, add the nuclear extract or purified HDAC enzyme.[7]
-
Add the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for deacetylation.[7]
-
Wash the wells to remove the enzyme and inhibitor.
-
Add an antibody that specifically recognizes the remaining acetylated histones.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance. The signal is inversely proportional to the HDAC activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing sigma receptors
-
Radioligand for σ1 receptor (e.g., [3H]-(+)-pentazocine)[18]
-
Radioligand for σ2 receptor (e.g., [3H]-DTG with a σ1 masking agent, or a selective σ2 ligand)[19][20]
-
Assay buffer
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.[18]
-
Incubate for a sufficient time to reach equilibrium (e.g., 90 minutes at 37°C).[18]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[18]
-
Wash the filters with ice-cold assay buffer.[18]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of bound radioligand is determined, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.
V. Conclusion and Future Directions
The substituted benzylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting a wide range of biological entities, particularly within the CNS, underscores its importance. Future research will likely focus on the development of more selective and potent benzylpiperidine derivatives, as well as the exploration of novel multi-target ligands for complex diseases. Advances in synthetic methodologies will enable the creation of more diverse and complex chemical libraries, while a deeper understanding of the molecular interactions between these compounds and their targets will guide the rational design of next-generation therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.
VI. References
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Gusakova, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
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Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 443-456. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
-
Singh, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]
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Wikipedia contributors. (2024). Methylphenidate. Wikipedia, The Free Encyclopedia. [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7581-7583. [Link]
-
Kaushal, N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1-1.29.15. [Link]
-
Wikipedia contributors. (2024). Donepezil. Wikipedia, The Free Encyclopedia. [Link]
-
CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
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Mavlyutov, T. A., et al. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.29.1-1.29.15. [Link]
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Gizer, I. R., et al. (2016). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 26(9), 433–438. [Link]
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Dörnyei, G., et al. (2003). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Synthetic Communications, 33(13), 2329-2338. [Link]
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. [Link]
-
Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
Singh, H., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
-
Bautista-Aguilera, Ó. M., et al. (2021). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113165. [Link]
-
Fass, D. M., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]
-
Tyrosinase Inhibitor Assay Kit. Attogene. [Link]
-
Cao, X., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 151, 107921. [Link]
-
Kim, D. I., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
-
Meador, K. J. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Dias, L. C., & Fernandes, A. M. A. D. P. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 30(7), 1311-1318. [Link]
-
Fishbain, J. D., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry, 17(11), 3845–3854. [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]
-
Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Compound Profile and Structural Rationale for Hazard Assessment
1-(3-Bromo-4-methoxy-benzyl)-piperidine, with the CAS Number 886-47-5, is a molecule that combines several functional groups, each contributing to its overall chemical properties and potential hazards.[3] A definitive Safety Data Sheet (SDS) for this specific compound is not widely available; therefore, a detailed risk assessment must be derived from its constituent parts.
-
Piperidine Moiety: The piperidine ring is a saturated heterocycle that is a common scaffold in many pharmaceuticals.[1] Piperidine itself is a flammable, toxic, and corrosive substance, causing severe skin burns and eye damage.[4][5][6] It is harmful if swallowed and can be toxic or fatal upon skin contact or inhalation.[5][6]
-
Brominated Aromatic Group: The presence of a bromine atom on the benzene ring introduces potential toxicological concerns. Brominated aromatic compounds can have varied toxicities, with some acting as endocrine disruptors and having the potential for adverse health effects with prolonged exposure.[7][8] Studies on related compounds suggest that they can cause skin and eye irritation.[9]
-
4-Methoxybenzyl Group: This portion of the molecule is related to 4-Methoxybenzyl bromide, which is known to cause severe skin burns and eye damage and is harmful if swallowed.[10][11]
Therefore, it is prudent to handle 1-(3-Bromo-4-methoxy-benzyl)-piperidine with a high degree of caution, assuming it possesses a hazard profile that is a composite of these individual components.
Hazard Identification and Classification
Based on the analysis of structurally similar compounds, 1-(3-Bromo-4-methoxy-benzyl)-piperidine should be treated as a hazardous substance. The following GHS-style classifications are recommended as a precautionary measure:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |
GHS Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls
-
Fume Hood: All handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[12] Given the corrosive nature of related compounds, consider double-gloving.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[12]
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[12]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[12]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][10]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[10]
Experimental Workflow: A Self-Validating Protocol
The following step-by-step workflow for handling 1-(3-Bromo-4-methoxy-benzyl)-piperidine is designed to be a self-validating system, with built-in checks to ensure safety at each stage.
Caption: A logical workflow for the safe handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.[12][13]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][14]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[13] While specific reactivity data is unavailable, the piperidine nitrogen is basic and will react with acids.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[4][14] Place the contaminated material in a sealed, labeled container for proper disposal.[13][15]
-
Major Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[14]
Disposal Considerations
All waste containing 1-(3-Bromo-4-methoxy-benzyl)-piperidine must be treated as hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Toxicology and Reactivity Profile
Toxicological Summary
The toxicological properties of 1-(3-Bromo-4-methoxy-benzyl)-piperidine have not been extensively studied. However, based on its structural components, the following potential health effects should be considered:
-
Acute Effects: As previously mentioned, the compound is likely to be harmful or toxic by ingestion, skin contact, or inhalation, and may cause severe burns to the skin and eyes.[5][6][11] Acute exposure to bromine vapor can cause irritation to the eyes, nose, and throat.[16]
-
Chronic Effects: Long-term exposure to some brominated aromatic compounds has been linked to adverse health outcomes, including potential endocrine disruption.[7][8] The effects of chronic exposure to this specific compound are unknown.
Reactivity and Decomposition
-
Reactivity: The compound is expected to be a stable base. It will likely react exothermically with strong acids.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]
Synthesis and Application Insights
1-(3-Bromo-4-methoxy-benzyl)-piperidine is a useful intermediate in organic synthesis. The piperidine nitrogen can act as a nucleophile, while the bromo-aromatic ring can participate in various cross-coupling reactions. Substituted piperidines are key components in many drug candidates, particularly those targeting the central nervous system.[1][2] The synthesis of related piperidines often involves the reaction of a piperidine with a suitable benzyl halide or reductive amination of a benzaldehyde.[17][18]
Caption: Relationship between structure, hazards, and handling of the title compound.
Conclusion
While 1-(3-Bromo-4-methoxy-benzyl)-piperidine presents significant opportunities in chemical research and drug development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the risks associated with its structural components and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for new scientific discoveries.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide. Retrieved from [Link]
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Woodling, K.A., et al. (2025, July 23). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]
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The Piperidine Nucleus: A Cornerstone in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Compounds
For researchers, scientists, and professionals entrenched in the landscape of drug development, the six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous and indispensable scaffold.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to groundbreaking antipsychotics, underscores its significance as a privileged structure in medicinal chemistry.[2] This guide navigates the historical milestones and synthetic evolution of substituted piperidine compounds, offering field-proven insights into the chemical strategies that have unlocked their immense therapeutic potential.
From Pepper to Pharmacology: The Initial Discovery of Piperidine
The story of piperidine begins not in a pristine laboratory, but within the pungent confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of this organic compound.[3] He, along with French chemist Auguste Cahours who independently described it in 1852, obtained piperidine by reacting piperine—the alkaloid responsible for the spiciness of pepper—with nitric acid.[4] This discovery unveiled a foundational heterocyclic system that would, over the next century and a half, become a central theme in the discovery of new medicines.
The initial industrial-scale production of piperidine relied on the hydrogenation of pyridine, a process typically employing a molybdenum disulfide catalyst.[4] This fundamental transformation from an aromatic to a saturated heterocycle laid the groundwork for the synthesis of a vast array of substituted derivatives.
The Art of Substitution: Key Synthetic Strategies for Building Complexity
The therapeutic value of the piperidine scaffold is realized through the precise placement of substituents around the ring. The evolution of synthetic organic chemistry has provided a powerful toolkit for achieving this, with several key strategies emerging as cornerstones for the construction of substituted piperidines.
Foundational Workhorse: The Catalytic Hydrogenation of Pyridines
The most direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[5][6] This seemingly straightforward reaction, however, presents challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[6]
Early methods often required harsh conditions, such as high pressures and temperatures, with nickel catalysts being common.[4] Modern approaches have introduced a range of more sophisticated catalysts, including platinum group metals like palladium on carbon (Pd/C) and platinum oxide (PtO₂), which can operate under milder conditions.[3][5] The efficiency of these reactions is often enhanced by the use of acidic additives, which protonate the pyridine nitrogen and facilitate reduction.[6]
Materials:
-
Pyridine
-
Ethanol (solvent)
-
5% Palladium on Carbon (Pd/C) catalyst
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
In a suitable vial, dissolve the pyridine substrate in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Place the vial into a high-pressure reactor and seal the vessel.
-
Purge the reactor with an inert gas, such as nitrogen or argon.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 16 hours).[5]
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution containing the piperidine product can be purified by distillation or column chromatography as needed.[5]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic rings.
-
Solvent: Ethanol is a common solvent for hydrogenation reactions as it is relatively inert and can dissolve both the starting material and the product.
-
Pressure and Temperature: The application of pressure and moderate heat provides the necessary energy to overcome the activation barrier for the reduction of the stable aromatic pyridine ring.
Diagram: Catalytic Hydrogenation of Pyridine
Caption: The direct conversion of pyridine to piperidine via catalytic hydrogenation.
Ring Construction: The Dieckmann Condensation
For the synthesis of piperidones, which are valuable intermediates for further functionalization, the Dieckmann condensation is a classic and powerful method.[4][7] This intramolecular Claisen condensation of a diester is particularly useful for forming five- and six-membered rings. The synthesis of 4-piperidones often begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, followed by the Dieckmann cyclization, hydrolysis, and decarboxylation.[7]
This protocol is adapted from a procedure for a key intermediate in the synthesis of fentanyl.[1]
Materials:
-
Dimethyl 3,3'-(phenethylazanediyl)dipropanoate
-
Sodium t-butoxide (base)
-
Xylene (solvent)
-
Water
-
Hydrochloric acid (37% aqueous)
-
Sodium hydroxide (20% aqueous)
Procedure:
-
To a double-necked flask equipped with a magnetic stirrer, condenser, and drying column, add dimethyl 3,3'-(phenethylazanediyl)dipropanoate (0.01 mol), xylene (30 mL), and sodium t-butoxide (0.02 mol).[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Cool the mixture to 2-3°C and add water (12 mL) dropwise.[1]
-
Separate the aqueous (lower) layer and acidify it to pH 3-4 with 37% aqueous HCl. An oily layer will separate.[1]
-
To the oily product, add excess 20% aqueous HCl (12 mL) and reflux the mixture for 2 hours to effect hydrolysis and decarboxylation.[1]
-
After cooling, add 20% aqueous NaOH (15 mL) to make the solution basic, causing an oily layer of the product to separate.[1]
-
Extract the oily layer with xylene (2 x 10 mL).[1]
-
Dry the combined organic extracts (e.g., with CaCl₂) and evaporate the solvent to yield 1-(2-phenethyl)-4-piperidone.[1]
Causality of Experimental Choices:
-
Base: Sodium t-butoxide is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the ester to initiate the intramolecular condensation.
-
High Dilution (Implicit): While not explicitly stated in this simplified protocol, Dieckmann condensations are often performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.[1]
-
Acidic Workup and Reflux: The strong acid and heat are necessary for the hydrolysis of the resulting β-keto ester and subsequent decarboxylation to yield the final 4-piperidone.
Diagram: Dieckmann Condensation for 4-Piperidone Synthesis
Caption: A simplified workflow for the synthesis of 4-piperidones using the Dieckmann condensation.
C-C Bond Formation via Enamines: The Stork Enamine Alkylation
The Stork enamine alkylation is a versatile method for the α-alkylation and α-acylation of ketones and aldehydes, offering a milder alternative to traditional enolate chemistry.[8] Piperidine is frequently used as the secondary amine to form the enamine intermediate due to its ability to form stable and reactive enamines.[8]
Materials:
-
Cyclohexanone
-
Piperidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Benzyl bromide (alkylating agent)
-
Dry dioxane or THF (solvent)
-
Dilute aqueous hydrochloric acid
Procedure: Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, a slight excess of piperidine, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of 1-(cyclohex-1-en-1-yl)piperidine.
-
Remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step.
Step 2: Alkylation
-
Dissolve the crude enamine (approx. 0.1 mol) in 150 mL of dry dioxane or THF under a nitrogen atmosphere.[8]
-
Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature.[8]
-
Stir the mixture for 12-24 hours at room temperature. The formation of a precipitate (the iminium salt) is often observed.[8]
Step 3: Hydrolysis
-
Add a mixture of water and concentrated hydrochloric acid to the reaction mixture.
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.[8]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain 2-benzylcyclohexanone.
Causality of Experimental Choices:
-
Piperidine: Forms a stable and nucleophilic enamine with cyclohexanone.
-
Dean-Stark Apparatus: The removal of water drives the equilibrium of the enamine formation reaction to completion.
-
Aprotic Solvent for Alkylation: Dry dioxane or THF is used to prevent premature hydrolysis of the enamine and iminium salt intermediates.
-
Acidic Hydrolysis: The iminium salt is readily hydrolyzed back to the ketone in the presence of aqueous acid.
Landmark Substituted Piperidine Drugs: A Historical and Synthetic Perspective
The true impact of substituted piperidine chemistry is best illustrated through the discovery and development of landmark pharmaceuticals that have transformed medical treatments.
The Butyrophenones: Haloperidol and the Dawn of Typical Antipsychotics
In the mid-20th century, the search for new central nervous system drugs was a major focus of pharmaceutical research. At the Janssen Laboratories in Belgium, Dr. Paul Janssen and his team were investigating synthetic analogs of pethidine. This research led to the synthesis of haloperidol on February 11, 1958.[9][10] Animal studies quickly revealed its potent antipsychotic properties, which were more powerful than those of the then-standard chlorpromazine.[9] Clinical studies confirmed its remarkable efficacy against delusions and hallucinations, heralding a new era in the treatment of schizophrenia.[9]
The synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone side chain.[3]
The final step in the synthesis of haloperidol typically involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-p-fluorobutyrophenone in the presence of a base to scavenge the HCl formed.[3]
Table 1: Timeline of Key Substituted Piperidine Drug Discoveries
| Drug | Class | Discoverer/Company | Year of Synthesis | Significance |
| Haloperidol | Typical Antipsychotic | Paul Janssen (Janssen Pharmaceutica) | 1958 | A breakthrough in the treatment of schizophrenia, offering greater potency than previous medications.[9][10] |
| Fentanyl | Opioid Analgesic | Paul Janssen (Janssen Pharmaceutica) | 1960 | A highly potent synthetic opioid that became a cornerstone of anesthesia and pain management.[9][11] |
| Methylphenidate | CNS Stimulant | Ciba (now Novartis) | 1944 | A widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD).[12] |
| Risperidone | Atypical Antipsychotic | Janssen Pharmaceutica | 1984 | An early and successful atypical antipsychotic with a mixed serotonin-dopamine antagonist profile. |
The Fentanyl Family: Potent Analgesia and Beyond
Following the success of haloperidol, Paul Janssen's team continued to explore the pharmacological potential of the 4-anilinopiperidine scaffold. This work culminated in the synthesis of fentanyl in 1960.[11] Fentanyl proved to be a remarkably potent opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[12] Its rapid onset and short duration of action made it an ideal anesthetic and analgesic for surgical procedures.[9]
The original synthesis of fentanyl involved a multi-step process starting from 1-benzyl-4-piperidone.[13] An optimized, three-step synthesis is now commonly employed.[12]
This protocol outlines the acylation of the 4-anilinopiperidine intermediate.[12]
Materials:
-
N-(4-piperidyl)-N-phenylamine (norfentanyl)
-
Propionyl chloride or propionic anhydride
-
A suitable base (e.g., triethylamine)
-
An appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve N-(4-piperidyl)-N-phenylamine in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add propionyl chloride or propionic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude fentanyl can be purified by column chromatography or by conversion to its hydrochloride or citrate salt.[12]
Causality of Experimental Choices:
-
Acylating Agent: Propionyl chloride or anhydride provides the propionyl group that is essential for fentanyl's high affinity for the μ-opioid receptor.
-
Base: A non-nucleophilic base is used to neutralize the HCl or propionic acid byproduct of the acylation reaction.
The Continuing Evolution: Asymmetric Synthesis and New Frontiers
The field of substituted piperidine synthesis continues to evolve, with a major focus on the development of catalytic asymmetric methods to produce enantiomerically pure compounds.[2] This is crucial as the biological activity of chiral drugs often resides in a single enantiomer. Rhodium-catalyzed asymmetric reductive Heck reactions and organocatalytic approaches are at the forefront of this research, enabling the efficient synthesis of chiral 3-substituted piperidines and other complex derivatives.[14]
The piperidine nucleus remains a fertile ground for drug discovery. Its conformational flexibility, ability to engage in hydrogen bonding, and favorable physicochemical properties ensure its continued prominence in the design of new therapeutic agents targeting a wide range of diseases.[15] From the initial serendipitous discovery in a common spice to its central role in modern medicine, the history of substituted piperidines is a testament to the power of organic synthesis to transform natural products and simple chemical entities into life-changing medicines.
References
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-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- McDonnell Boehnen Hulbert & Berghoff LLP. (1982). Synthesis of haloperidol (Canadian Patent No. CA1129424A). Canadian Intellectual Property Office.
-
Wikipedia. (2024, January 24). Fentanyl. In Wikipedia. [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
- Janssen, P. A. J. (1959). Process for preparing fentanyl and fentanyl analogues. U.S.
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Granger, B., & Albu, S. (2005). The haloperidol story. Annals of Clinical Psychiatry, 17(3), 137–140. [Link]
- Ciba AG. (1954). Methylphenidate and salts thereof. U.S.
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Dounay, A. B., & Tuttle, J. B. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113574. [Link]
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Wang, H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14481–14487. [Link]
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Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
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Janssen, P. (2004). Paul Janssen. BMJ, 328(7438), 543. [Link]
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homologous series of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
An In-depth Technical Guide to the Homologous Series of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] This guide focuses on the systematic exploration of a homologous series based on the core structure of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. The N-benzyl piperidine motif is particularly significant, offering a versatile three-dimensional framework that can be fine-tuned to optimize both pharmacological efficacy and physicochemical properties.[3] This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of an N-aralkyl homologous series where the length of the alkyl linker between the piperidine nitrogen and the 3-bromo-4-methoxyphenyl ring is systematically varied. We will delve into the causal reasoning behind experimental design, from synthetic strategy to the formulation of a plausible biological screening cascade targeting the sigma receptors, a common target for this class of compounds.[4][5] Detailed protocols, data interpretation through structure-activity relationships (SAR), and integrated visualizations are provided to empower researchers in their drug discovery efforts.
Introduction: Rationale and Strategic Context
The piperidine heterocycle is a ubiquitous feature in pharmaceutical agents, prized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while serving as a versatile scaffold for introducing diverse chemical functionality.[2] When incorporated into an N-benzyl structure, the piperidine ring provides a key basic nitrogen atom, which is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The benzyl group itself offers a platform for establishing hydrophobic and aromatic (e.g., cation-π) interactions.[3]
The specific compound, 1-(3-Bromo-4-methoxy-benzyl)-piperidine, presents a compelling starting point for a drug discovery campaign. The substituted phenyl ring contains a bromine atom, a common bioisostere for a methyl group that can also act as a halogen bond donor, and a methoxy group, which can serve as a hydrogen bond acceptor. This substitution pattern provides specific vectors for exploring molecular recognition at a target binding site.
A homologous series is a group of compounds that share a general formula, with each successive member differing by a constant structural unit, typically a methylene group (-CH₂-). The systematic study of such a series is a foundational strategy in medicinal chemistry for probing the spatial requirements of a receptor binding pocket and optimizing ligand-receptor interactions. In this guide, we define our homologous series by varying the length of the alkyl chain connecting the piperidine nitrogen to the phenyl ring (n=1, 2, 3), creating a focused library of N-aralkylpiperidines.
The central hypothesis is that systematically increasing the distance and flexibility between the piperidine and the substituted phenyl ring will significantly impact binding affinity and functional activity at the target receptor, thereby elucidating a clear structure-activity relationship (SAR).
Synthesis of the Homologous Series
The most robust and efficient method for synthesizing the target homologous series is through reductive amination. This strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This approach is widely used due to its high yields, operational simplicity, and tolerance of a wide range of functional groups.
General Synthetic Workflow
The synthesis begins with commercially available or readily prepared phenylalkyl aldehydes and piperidine. The core reaction is the reductive amination using a mild reducing agent such as sodium triacetoxyborohydride (STAB), which is particularly effective for this transformation.
Caption: General workflow for the synthesis of the target homologous series.
Detailed Experimental Protocol: Synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine (n=1)
This protocol details the synthesis of the parent compound of the series.
Materials:
-
3-Bromo-4-methoxybenzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Addition: Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. The acetic acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution over 15 minutes. STAB is chosen for its mild nature and high selectivity, preventing over-reduction of the aldehyde starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel to yield the final product as a pure oil or solid.
The synthesis of the higher homologs (n=2, 3) follows the same protocol, substituting the starting aldehyde with 2-(3-Bromo-4-methoxyphenyl)acetaldehyde and 3-(3-Bromo-4-methoxyphenyl)propanal, respectively.
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[6]
Analytical Techniques
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the molecular structure. Expect characteristic signals for the aromatic protons, the methoxy group (~3.9 ppm), the piperidine ring protons (broad signals from ~1.5-3.0 ppm), and the benzylic/alkyl linker protons.[7] |
| ¹³C NMR | Confirms the carbon framework and the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determines the molecular weight. Electrospray ionization (ESI) is typically used, and the molecular ion peak ([M+H]⁺) should be observed, confirming the elemental composition.[7] |
| FTIR Spectroscopy | Identifies functional groups. Expect C-H stretching (aliphatic and aromatic), C-O stretching for the ether, and the absence of the C=O stretch from the starting aldehyde. |
| HPLC | Assesses purity. A reversed-phase C18 column with a water/acetonitrile or methanol gradient is standard. Purity should be >95% for use in biological assays.[7] |
Predicted Physicochemical Properties
Homologation is expected to systematically alter key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
| Compound (n) | Structure | Predicted logP (cLogP) | Predicted pKa | Predicted TPSA (Ų) |
| 1 | 1-(3-Bromo-4-methoxy-benzyl)-piperidine | ~3.5 | ~8.8 | 12.47 |
| 2 | 1-(2-(3-Bromo-4-methoxyphenyl)ethyl)-piperidine | ~4.0 | ~9.2 | 12.47 |
| 3 | 1-(3-(3-Bromo-4-methoxyphenyl)propyl)-piperidine | ~4.5 | ~9.5 | 12.47 |
Note: These are estimated values. Experimental determination is required for accuracy.
Causality: Increasing the alkyl chain length (n) increases the lipophilicity (higher logP) by adding nonpolar methylene groups. This can enhance membrane permeability but may also increase metabolic liability and decrease aqueous solubility.[2] The pKa of the piperidine nitrogen is expected to slightly increase with chain length due to the increasing inductive effect of the longer alkyl chain.
Biological Evaluation: A Sigma Receptor-Focused Cascade
The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, particularly the σ₁ subtype.[4][5] These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery.[8] Therefore, a logical first step is to screen the homologous series for affinity at σ₁ and σ₂ receptors.
Caption: A logical screening cascade for evaluating the homologous series.
Protocol: σ₁ Receptor Radioligand Binding Assay
This protocol provides a validated method to determine the binding affinity (Ki) of the test compounds for the σ₁ receptor.
Materials:
-
Test compounds (homologous series)
-
Membrane homogenates from cells expressing human σ₁ receptors
-
-pentazocine (radioligand)
-
Haloperidol (positive control/non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates, filter mats, scintillation counter, scintillation fluid
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), and the radioligand -pentazocine at a fixed concentration (e.g., 1-2 nM).
-
Non-Specific Binding: In separate wells, use a high concentration of a known σ₁ ligand like haloperidol (e.g., 10 µM) to determine non-specific binding.
-
Total Binding: In other wells, omit any competing ligand to determine total binding.
-
Incubation: Add the membrane homogenate to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 120 minutes).
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
A similar protocol would be used for the σ₂ receptor assay, typically using [³H]DTG as the radioligand.[8]
Structure-Activity Relationship (SAR) Analysis
The culmination of the synthetic and biological evaluation efforts is the SAR analysis. By correlating the structural modifications with the resulting biological activity, we can derive critical insights for designing future, more potent, and selective compounds.
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Methodological & Application
Synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a choice of synthetic strategies, detailed experimental procedures, and thorough characterization data to ensure reliable and reproducible results.
Introduction
1-(3-Bromo-4-methoxy-benzyl)-piperidine is a substituted piperidine derivative with potential applications in the development of novel therapeutic agents. The piperidine moiety is a common scaffold in many biologically active compounds, and the substituted benzyl group allows for further functionalization and exploration of structure-activity relationships (SAR). This guide outlines two primary synthetic routes for the preparation of this target compound: reductive amination and direct N-alkylation.
Chemical Profile
| Compound Name | 1-(3-Bromo-4-methoxy-benzyl)-piperidine |
| CAS Number | 886-47-5[1][2] |
| Molecular Formula | C₁₃H₁₈BrNO |
| Molecular Weight | 284.19 g/mol |
| Boiling Point | 163-165 °C @ 4 Torr |
Synthetic Strategies
The synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine can be efficiently achieved through two primary methods. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.
Method A: Reductive Amination
This one-pot procedure involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the starting aldehyde.
Method B: Direct N-Alkylation
This classic approach involves the direct alkylation of the secondary amine of piperidine with a suitable 3-bromo-4-methoxybenzyl halide, such as the corresponding bromide or chloride.[6][7] This method is straightforward but may require careful control of stoichiometry to avoid over-alkylation.
Reaction Pathways
Figure 1. Overview of the two primary synthetic routes for 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier |
| 3-Bromo-4-methoxybenzaldehyde | 34841-06-0 | Major chemical suppliers |
| Piperidine | 110-89-4 | Major chemical suppliers |
| Sodium triacetoxyborohydride | 56553-60-7 | Major chemical suppliers |
| 3-Bromo-4-methoxybenzyl bromide | 140193-49-7 | Major chemical suppliers |
| Potassium carbonate (anhydrous) | 584-08-7 | Major chemical suppliers |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | Major chemical suppliers |
| Acetonitrile (ACN, anhydrous) | 75-05-8 | Major chemical suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | Major chemical suppliers |
| Hexanes | 110-54-3 | Major chemical suppliers |
| Sodium sulfate (anhydrous) | 7757-82-6 | Major chemical suppliers |
Method A: Reductive Amination Protocol
This protocol is adapted from general procedures for reductive amination.
Procedure:
-
To a stirred solution of 3-bromo-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
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Application Notes and Protocols for the Purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
Abstract
This document provides a comprehensive guide for the purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a key intermediate in pharmaceutical synthesis. The protocol details a robust purification strategy employing reversed-phase flash chromatography, followed by an optional recrystallization step for achieving high purity (>99%). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Importance of Purity
1-(3-Bromo-4-methoxy-benzyl)-piperidine serves as a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The synthesis of this compound, typically achieved through reductive amination of 3-bromo-4-methoxybenzaldehyde with piperidine, can result in several process-related impurities.[1][2][3][4] These may include unreacted starting materials, over-alkylated byproducts, and residual reagents from the reaction.[5] Therefore, a robust and efficient purification strategy is essential.
This application note outlines a validated method for the purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, focusing on reversed-phase flash chromatography as the primary technique. This method offers excellent separation of polar and non-polar impurities from the target compound.[6][7][8] For instances requiring exceptional purity, a subsequent recrystallization protocol is also provided.
Understanding the Chemistry: Potential Impurities
The primary synthetic route to 1-(3-Bromo-4-methoxy-benzyl)-piperidine is the reductive amination of 3-bromo-4-methoxybenzaldehyde with piperidine.
-
Unreacted Starting Materials: Residual 3-bromo-4-methoxybenzaldehyde and piperidine.
-
Over-alkylation Products: Formation of a quaternary ammonium salt by the reaction of the product with another molecule of the benzyl bromide precursor, though less common in reductive amination.
-
Byproducts from the Reducing Agent: Impurities derived from the reducing agent used (e.g., borohydride salts).[1]
-
Isomeric Impurities: Depending on the purity of the starting benzaldehyde, regioisomers of the product could be present.[9]
The purification strategy must effectively separate the desired product from these structurally similar compounds.
Purification Strategy: A Two-Pronged Approach
Our recommended strategy involves a primary purification step using reversed-phase flash chromatography, which is highly effective for separating basic compounds like piperidine derivatives.[6][7][10] For applications demanding the highest purity, an optional final recrystallization step can be employed.[11][12][13]
Primary Purification: Reversed-Phase Flash Chromatography
Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18-silica) is used with a polar mobile phase.[8] Less polar compounds are retained longer on the column. This technique is particularly advantageous for amines, which can exhibit problematic peak tailing on normal-phase silica gel due to strong interactions with acidic silanol groups.[10]
Workflow for Reversed-Phase Flash Chromatography
Caption: Workflow for the purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine via reversed-phase flash chromatography.
Protocol 1: Reversed-Phase Flash Chromatography
-
Column Selection: A C18-functionalized silica gel column is recommended. The size of the column should be chosen based on the amount of crude material to be purified.
-
Sample Preparation: Dissolve the crude 1-(3-Bromo-4-methoxy-benzyl)-piperidine in a minimal amount of a strong solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14] Alternatively, for a dry loading technique, adsorb the crude material onto a small amount of Celite or C18 silica.
-
Mobile Phase Preparation:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
It is often beneficial to add a modifier to the mobile phase to improve peak shape for amines. Adding 0.1% triethylamine (TEA) or ammonium hydroxide to both solvents can help to suppress the interaction of the basic amine with any residual free silanols on the stationary phase.[7]
-
-
Chromatography Conditions:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Load the sample onto the column.
-
Elute the compound using a linear gradient from 5% to 95% Solvent B over 20-30 column volumes.
-
Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm.
-
-
Fraction Analysis and Work-up:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Data Presentation: Typical Flash Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | C18-bonded Silica | Provides excellent separation for compounds with varying polarity.[6][8] |
| Mobile Phase | Acetonitrile/Water with 0.1% TEA | Acetonitrile provides good elution strength, while TEA improves peak shape for basic amines.[7] |
| Gradient | 5% to 95% Acetonitrile | A broad gradient ensures elution of both polar and non-polar impurities. |
| Loading Technique | Dry loading on Celite | Prevents band broadening and improves separation efficiency.[14] |
| Detection | 254 nm and 280 nm | The aromatic ring of the molecule allows for strong UV absorbance at these wavelengths. |
| Expected Purity | >95% | This method is highly effective for removing most synthesis-related impurities. |
Optional Final Purification: Recrystallization
For applications requiring the highest level of purity (>99%), recrystallization is an excellent final polishing step.[12] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solution.[10]
Workflow for Recrystallization
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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - Application Notes and Protocols
Introduction: The Enduring Significance of the Piperidine Ring
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most pervasive and versatile scaffolds in medicinal chemistry.[1] Its frequent appearance in a vast array of pharmaceuticals and natural alkaloids is a testament to its favorable physicochemical and pharmacological properties.[1][2] The piperidine ring can confer aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework that can be strategically substituted to achieve high-affinity and selective interactions with biological targets.[2] This adaptability has led to its incorporation into drugs spanning a wide range of therapeutic areas, including oncology, neurodegenerative diseases, pain management, and inflammatory disorders.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental applications of substituted piperidines. We will delve into key therapeutic areas, presenting not just the "what" but the "why" behind experimental designs and furnishing detailed, field-proven protocols to empower your research endeavors.
I. Substituted Piperidines in Oncology: Targeting Cell Proliferation and Survival
The development of novel anticancer agents is a cornerstone of modern medicine, and substituted piperidines have emerged as a promising class of compounds. Their utility in this domain stems from their ability to be tailored to interact with a variety of cancer-relevant targets, including kinases and tubulin.
Application Note: Piperidine Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Substituted piperidines have been successfully incorporated into the design of potent and selective kinase inhibitors. A notable example is Tofacitinib, a Janus kinase (JAK) inhibitor, which utilizes a piperidine scaffold.[1]
Protocol 1: In Vitro Janus Kinase (JAK) Inhibition Assay
This protocol describes a fluorescence-based, enzyme-coupled assay to determine the inhibitory activity of substituted piperidine compounds against a specific Janus kinase, such as JAK2.[4] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit the catalytic activity of the target kinase. The use of a fluorescence-based readout offers high sensitivity and is amenable to high-throughput screening.
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test piperidine compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test piperidine compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the JAK2 enzyme and the substrate peptide in assay buffer.
-
Initiation of Reaction: Add 2.5 µL of ATP solution in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK isoform.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
| Parameter | Typical Value |
| Final JAK2 Concentration | 1-5 nM |
| Final Substrate Concentration | 0.2 µg/µL |
| Final ATP Concentration | 10-100 µM |
| Incubation Time | 60 minutes |
Workflow for JAK Inhibition Assay
Caption: Workflow for the in vitro JAK inhibition assay.
Application Note: Evaluating Anticancer Activity in Cell-Based Assays
Assessing the cytotoxic and antiproliferative effects of novel substituted piperidines against cancer cell lines is a critical step in their preclinical evaluation. Assays such as the MTT and sulforhodamine B (SRB) assays are widely used for this purpose.
Protocol 2: Sulforhodamine B (SRB) Antiproliferative Assay
This protocol details the use of the SRB assay to evaluate the antiproliferative effect of substituted piperidines on cancer cell lines, such as the prostate cancer cell line PC3.[1]
Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It is a simple, sensitive, and reproducible method for assessing cell proliferation and cytotoxicity.
Materials:
-
PC3 cells (or other cancer cell lines of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test piperidine compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Cell Seeding: Seed PC3 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds (e.g., 0.25–250 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) using non-linear regression analysis.[1]
| Cell Line | Example GI₅₀ for a Piperidine Derivative |
| PC3 (Prostate) | 0.81 µM |
| MCF7 (Breast) | Varies |
| U251 (Glioma) | Varies |
II. Substituted Piperidines in Neuroscience: Modulating Neuronal Function
The piperidine scaffold is a key component of many centrally acting drugs, including those for Alzheimer's disease and pain management. Its ability to cross the blood-brain barrier and interact with various neuronal targets makes it a valuable tool in neuroscience research.
Application Note: Neuroprotective Effects of Piperidine Derivatives
In the context of neurodegenerative diseases like Alzheimer's, protecting neurons from damage is a key therapeutic strategy. Substituted piperidines have been investigated for their neuroprotective properties.[5][6]
Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes an MTT assay to evaluate the neuroprotective effects of substituted piperidine compounds against β-amyloid-induced toxicity in the SH-SY5Y human neuroblastoma cell line.[6]
Rationale: The SH-SY5Y cell line is a widely used model for studying neuronal function and neurotoxicity. The MTT assay measures cell viability by assessing the metabolic activity of the cells, providing an indication of the compound's ability to protect against neurotoxic insults.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
β-amyloid (1-42) peptide
-
Test piperidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates and allow them to differentiate for 5-7 days (e.g., using retinoic acid).
-
Compound Pre-treatment: Treat the cells with various concentrations of the test piperidine compounds for 2 hours.
-
Induction of Toxicity: Add β-amyloid (1-42) peptide to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Neuroprotective Signaling Pathway
Caption: Potential neuroprotective mechanism of substituted piperidines.
Application Note: Piperidine-Based Opioid Receptor Modulators for Analgesia
Substituted piperidines are the structural foundation for many potent opioid analgesics, such as fentanyl and its analogs.[7] These compounds exert their effects by interacting with opioid receptors, primarily the mu-opioid receptor (MOR).
Protocol 4: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of substituted piperidine compounds for the mu-opioid receptor using a radiolabeled ligand.[8]
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the MOR, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes from cells expressing the human mu-opioid receptor (hMOR)
-
[³H]-DAMGO (a radiolabeled MOR agonist)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Test piperidine compounds
-
Naloxone (for determining non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a high concentration of naloxone (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, combine:
-
hMOR cell membranes (10-20 µg protein)
-
[³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM)
-
Test compound at various concentrations or naloxone (for non-specific binding) or buffer (for total binding).
-
-
Incubation: Incubate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.
| Compound Type | Expected Binding Affinity (Ki) |
| High-Affinity Agonist | Low nM |
| Moderate-Affinity Antagonist | Mid-to-High nM |
Protocol 5: In Vivo Hot Plate Test for Analgesia in Mice
This protocol describes the hot plate test, a common method for evaluating the central analgesic effects of potential drugs like substituted piperidines.[9]
Rationale: The hot plate test measures the reaction time of an animal to a thermal stimulus, which is indicative of its pain threshold. An increase in reaction time following drug administration suggests an analgesic effect.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Male Swiss albino mice (20-25 g)
-
Test piperidine compound
-
Vehicle (e.g., saline)
-
Standard analgesic drug (e.g., morphine)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory environment for at least one week.
-
Screening: Screen the animals by placing them on the hot plate and recording their basal reaction time (licking of paws or jumping). Only include animals with a reaction time of 5-15 seconds.[9]
-
Grouping: Divide the selected animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound at different doses.[9]
-
Drug Administration: Administer the vehicle, standard drug, or test compound via the desired route (e.g., intraperitoneal or oral).
-
Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.
III. Substituted Piperidines as Probes for In Vivo Imaging
The ability to visualize biological processes in living organisms is a powerful tool in drug discovery and diagnostics. Substituted piperidines have been developed as radiolabeled ligands for Positron Emission Tomography (PET) imaging, particularly for targets like the sigma-1 receptor.
Application Note: Piperidine-Based PET Tracers for Sigma-1 Receptor Imaging
The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders. PET imaging with selective radiotracers allows for the in vivo quantification and localization of these receptors. Spirocyclic piperidine derivatives have shown high affinity and selectivity for the sigma-1 receptor.[5]
Protocol 6: Radiolabeling of a Piperidine Derivative for PET Imaging
This protocol provides a general procedure for the radiolabeling of a piperidine-based precursor with fluorine-18 ([¹⁸F]) for use as a PET tracer.[2]
Rationale: [¹⁸F] is a commonly used radionuclide for PET due to its favorable decay characteristics. The nucleophilic substitution reaction described is a standard method for introducing [¹⁸F] into a molecule.
Materials:
-
Piperidine precursor with a suitable leaving group (e.g., tosylate, mesylate)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated synthesis module
-
HPLC for purification
-
TLC for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the piperidine precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat the reaction mixture (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the desired product fraction, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-TLC and radio-HPLC), specific activity, and sterility.
| Parameter | Typical Outcome |
| Radiochemical Yield | 35-60% (decay-corrected) |
| Radiochemical Purity | >99% |
| Specific Activity | >100 GBq/µmol |
PET Imaging Workflow
Caption: General workflow for PET imaging with a piperidine-based radiotracer.
IV. Characterization of Novel Substituted Piperidines
Thorough physicochemical and structural characterization is essential to ensure the identity, purity, and properties of newly synthesized substituted piperidines.
Application Note: Physicochemical and Structural Analysis
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of novel piperidine derivatives. These data are crucial for establishing structure-activity relationships and ensuring the reliability of biological data.
Protocol 7: General Characterization of a Novel Piperidine Derivative
This protocol outlines the standard analytical methods used to characterize a newly synthesized substituted piperidine.
Rationale: Each technique provides unique and complementary information about the molecule's structure, purity, and properties.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To elucidate complex structures and confirm assignments.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally required for biological testing.
-
-
Determination of Physicochemical Properties:
-
LogD/LogP: To measure the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Aqueous Solubility: To determine the solubility of the compound in aqueous media, which is important for its bioavailability.
-
Conclusion
The substituted piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its structural and chemical versatility allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the vast potential of this privileged structural motif in their drug discovery and development efforts. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, the scientific community can continue to leverage the power of the piperidine ring to address unmet medical needs.
References
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O. A. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4996. [Link]
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(2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187314. [Link]
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(2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115594. [Link]
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(2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis, 57(04), 585-592. [Link]
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(2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 368-376. [Link]
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(2013). Synthesis and Evaluation of Novel (18)F-labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 56(11), 4545-4555. [Link]
-
(2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-649. [Link]
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(2018). Characterization of Novel Piperidine-Based Inhibitor of Cathepsin B-Dependent Bacterial Toxins and Viruses. ACS Infectious Diseases, 4(8), 1215-1225. [Link]
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(2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-649. [Link]
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(2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. Scientific Reports, 13(1), 7291. [Link]
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(2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199), e65696. [Link]
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(2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6. [Link]
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(2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. [Link]
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(2020). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv. [Link]
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(2020). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv. [Link]
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(2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 72-78. [Link]
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(2023). ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. Trepo. [Link]
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(2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1064-1074. [Link]
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(2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848. [Link]
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(2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(15), 4364-4368. [Link]
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(2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13349. [Link]
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(2020). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv. [Link]
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(2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI. [Link]
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(2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 72-78. [Link]
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(2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 24(21), 3858. [Link]
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(2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(13), 11099. [Link]
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(2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in Immunology, 13, 1033261. [Link]
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(2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-649. [Link]
-
(2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 368-376. [Link]
-
(2013). Synthesis and Evaluation of Novel (18)F-labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 56(11), 4545-4555. [Link]
-
(2018). Characterization of Novel Piperidine-Based Inhibitor of Cathepsin B-Dependent Bacterial Toxins and Viruses. ACS Infectious Diseases, 4(8), 1215-1225. [Link]
-
(2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(15), 4364-4368. [Link]
-
(2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848. [Link]
-
(2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1064-1074. [Link]
-
(2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199), e65696. [Link]
-
(2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in Immunology, 13, 1033261. [Link]
-
(2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4996. [Link]
-
(2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187314. [Link]
-
(2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115594. [Link]
-
(2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13349. [Link]
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(2020). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv. [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
Introduction
1-(3-Bromo-4-methoxy-benzyl)-piperidine is a substituted benzylpiperidine derivative of interest in pharmaceutical research and drug development. As with any potential therapeutic agent, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the key analytical methodologies for the qualitative and quantitative assessment of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles and supported by authoritative references.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(3-Bromo-4-methoxy-benzyl)-piperidine is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C13H18BrNO | |
| Molecular Weight | 284.19 g/mol | Calculated |
| Boiling Point | 163-165 °C @ 4 Torr | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like 1-(3-Bromo-4-methoxy-benzyl)-piperidine. A reverse-phase method is generally suitable for this class of molecules.
Rationale for Method Design
The proposed Reverse-Phase HPLC (RP-HPLC) method leverages a C18 stationary phase to retain the analyte based on its hydrophobicity.[1] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation from potential impurities. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical for protonating the basic piperidine nitrogen, which helps to minimize peak tailing and improve chromatographic peak shape.[2]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Detailed HPLC Protocol
Objective: To determine the purity and concentration of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Materials:
-
1-(3-Bromo-4-methoxy-benzyl)-piperidine reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of mobile phase A and B to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a concentration of approximately 100 µg/mL in the same diluent as the standards.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 280 nm |
-
Data Analysis:
-
For purity assessment, calculate the area percentage of the main peak.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from this curve.
-
Trustworthiness: This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3] For chiral molecules like 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a chiral HPLC method using a suitable chiral stationary phase may be necessary to resolve enantiomers.[4][5]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.[6][7]
¹H NMR (Proton NMR) - Expected Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Aromatic (3H) | 6.8 - 7.5 | m | The protons on the substituted benzene ring will appear in this region. Their specific shifts and coupling patterns will depend on the substitution pattern. |
| Methoxy (-OCH₃) | ~3.8 | s | The three equivalent protons of the methoxy group will appear as a singlet. |
| Benzyl (-CH₂-) | ~3.5 | s | The two protons of the benzylic methylene group will likely appear as a singlet. |
| Piperidine (-CH₂-) | 1.4 - 2.8 | m | The ten protons of the piperidine ring will appear as a complex multiplet in the aliphatic region. |
¹³C NMR (Carbon NMR) - Expected Chemical Shifts:
| Carbons | Expected Chemical Shift (ppm) | Rationale |
| Aromatic (6C) | 110 - 160 | The six carbons of the benzene ring will resonate in this region. The carbon attached to the bromine will be downfield, and the carbon attached to the methoxy group will be significantly downfield. |
| Methoxy (-OCH₃) | ~55 | The carbon of the methoxy group. |
| Benzyl (-CH₂-) | ~60 | The benzylic carbon. |
| Piperidine (-CH₂-) | 20 - 55 | The five distinct carbons of the piperidine ring. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]
Interpretation of the FTIR Spectrum: The FTIR spectrum of 1-(3-Bromo-4-methoxy-benzyl)-piperidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[10][11]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C-N (amine) | Stretching | 1250 - 1020 |
| C-O (ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 680 - 515 |
Protocol for FTIR Analysis (ATR):
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Expertise & Experience: The fragmentation of 1-(3-Bromo-4-methoxy-benzyl)-piperidine in the mass spectrometer is expected to proceed through characteristic pathways for benzylamines and piperidines.[12][13] The most likely fragmentation is the benzylic cleavage, leading to the formation of a stable tropylium-like ion or a piperidinomethyl cation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 283/285 due to the bromine isotopes).
-
Major Fragments:
-
m/z 204/206: Loss of the piperidine ring.
-
m/z 98: The piperidinomethyl cation.
-
m/z 84: The piperidine radical cation.
-
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Detailed GC-MS Protocol:
Objective: To confirm the molecular weight and fragmentation pattern of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Materials:
-
1-(3-Bromo-4-methoxy-benzyl)-piperidine sample
-
Dichloromethane or other suitable volatile solvent
-
GC-MS system
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 450 |
-
Data Analysis:
-
Identify the peak corresponding to 1-(3-Bromo-4-methoxy-benzyl)-piperidine in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Propose a fragmentation mechanism consistent with the observed spectrum.
-
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this compound, which are critical aspects of quality control in drug discovery and development. It is imperative that these methods are properly validated in the user's laboratory to ensure their suitability for the intended purpose.
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Nandiyanto, A. B. D., & Oktiani, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
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ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2023). (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved January 26, 2026, from [Link]
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MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]
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PubMed. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the HPLC Analysis of Piperidine Derivatives
Introduction: The Ubiquitous Piperidine Moiety and the Analytical Imperative
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] From the potent analgesic properties of fentanyl and its analogs to the psychostimulant effects of methylphenidate and the cognitive enhancement offered by donepezil, the piperidine scaffold is a testament to nature's efficiency and a playground for synthetic chemists.[2][3] This structural ubiquity necessitates robust and reliable analytical methods to ensure the quality, safety, and efficacy of these life-altering medications. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the precision, sensitivity, and versatility required for the rigorous demands of pharmaceutical development and quality control.[4]
This comprehensive guide, born from extensive field experience, provides a detailed exploration of the HPLC analysis of piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. We will delve into the intricacies of method development, the non-negotiable process of validation, the nuances of chiral separations, and a pragmatic approach to troubleshooting the unique challenges posed by these basic compounds.
The Chromatographic Challenge: Understanding the Basic Nature of Piperidine Derivatives
The defining characteristic of piperidine derivatives in the context of reversed-phase HPLC is their basicity. The nitrogen atom in the piperidine ring readily accepts a proton, rendering the molecule positively charged, especially at acidic to neutral pH. This inherent property is the root of most analytical challenges, primarily the deleterious interaction with residual silanol groups on the surface of silica-based stationary phases.[5]
The Silanol Interaction: A Source of Peak Tailing
Conventional silica-based columns, such as C18 and C8, are manufactured by bonding alkylsilanes to a silica support. Inevitably, some surface silanol groups (Si-OH) remain unreacted.[6] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups become deprotonated and negatively charged (Si-O⁻). This creates a secondary, ion-exchange interaction with the positively charged basic analyte, in addition to the primary hydrophobic interaction with the C18 chains. This secondary interaction is strong and kinetically slow, leading to a significant and undesirable chromatographic artifact: peak tailing .[7] Tailing peaks are broad, asymmetric, and can compromise both resolution and the accuracy of integration.[8]
Diagram: Mechanism of Silanol Interaction and Peak Tailing
Caption: Interaction of a basic piperidine derivative with a C18 stationary phase.
Strategic Method Development for Piperidine Derivatives
A successful HPLC method for a piperidine derivative is one that effectively mitigates the silanol interactions to produce sharp, symmetrical peaks with adequate retention and resolution from impurities. The following sections outline the key considerations and a systematic approach to method development.
Stationary Phase Selection: The First Line of Defense
The choice of the HPLC column is the most critical decision in the analysis of basic compounds.
-
High-Purity, End-Capped Silica Columns: Modern HPLC columns are often based on high-purity, "Type B" silica, which has a lower metal content and a more homogenous surface. More importantly, these columns undergo a process called "end-capping," where the residual silanol groups are reacted with a small silylating agent (like trimethylchlorosilane) to render them inert. This significantly reduces the sites for secondary interactions.
-
Columns with Novel Bonding Chemistries: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These may feature embedded polar groups within the alkyl chains or surface modifications that shield the residual silanols.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition, particularly its pH and the choice of buffer, is a powerful tool for controlling the chromatography of piperidine derivatives.
-
Low pH Mobile Phases: Operating at a low pH (typically between 2.5 and 3.5) is the most common and effective strategy.[5] At this pH, the majority of silanol groups are protonated and therefore neutral, which prevents the ion-exchange interaction with the protonated basic analyte.[9]
-
Buffer Selection: A buffer is essential to maintain a constant pH and ensure reproducible retention times. Phosphate buffers are widely used due to their appropriate pKa values for low pH work and their UV transparency.
-
Organic Modifier: Acetonitrile is the most common organic modifier for reversed-phase HPLC due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be beneficial. The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
Exemplary Protocols for the Analysis of Piperidine Derivatives
The following protocols are provided as starting points for method development and can be adapted as needed.
Protocol 1: Assay and Related Substances of Donepezil Hydrochloride in Tablets
Donepezil is a piperidine derivative used for the treatment of Alzheimer's disease. This method is suitable for its quantification and the determination of related substances.[10]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil) |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (80:20 v/v)[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 210 nm[11] |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Donepezil Hydrochloride reference standard in the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 5 mg of Donepezil Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
System Suitability:
-
Tailing Factor: The tailing factor for the Donepezil peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Donepezil peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should not be more than 2.0%.
Protocol 2: Chiral Separation of Methylphenidate Enantiomers
Methylphenidate, used in the treatment of ADHD, has two chiral centers, and its enantiomers exhibit different pharmacological activities.[12] Chiral HPLC is essential for their separation and quantification.[13]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chirobiotic V2, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and 20 mM Ammonium Acetate (pH 4.1) (92:8 v/v)[13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | Ambient |
| Detection | UV at 215 nm[13] |
| Injection Volume | 25 µL[13] |
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic Methylphenidate Hydrochloride in the mobile phase at a suitable concentration (e.g., 10 µg/mL).
-
Sample Solution (from plasma): This typically involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix before reconstitution in the mobile phase.[13]
System Suitability:
-
Resolution: The resolution between the l-methylphenidate and d-methylphenidate peaks should be not less than 1.5.
-
Tailing Factor: The tailing factor for each enantiomer peak should be not more than 2.0.
-
RSD: The RSD for six replicate injections of the standard solution should not be more than 2.0% for each peak area.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed HPLC method is not fit for its intended purpose until it has been thoroughly validated. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[12] The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Diagram: Key Parameters of HPLC Method Validation (ICH Q2(R2))
Caption: Core parameters for analytical method validation as per ICH Q2(R2).
Troubleshooting Common Issues in the Analysis of Piperidine Derivatives
Even with a well-developed and validated method, problems can arise. The following table outlines common issues and their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Strong interaction with residual silanols. - Column degradation. - Sample overload. | - Lower the mobile phase pH to 2.5-3.5. - Use a new, high-purity, end-capped column. - Reduce the sample concentration. - Add a competing base (e.g., 0.1% TEA) to the mobile phase.[1] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column aging. - Incompatible sample solvent. | - Optimize the organic modifier percentage. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column. - Dissolve the sample in the mobile phase.[14] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure accurate pH adjustment. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or glassware. | - Implement a needle wash with a strong solvent. - Flush the column with a strong solvent between runs. - Use fresh, HPLC-grade solvents and clean glassware. |
Conclusion: A Framework for Success
The successful HPLC analysis of piperidine derivatives is a blend of sound chromatographic theory, systematic method development, and meticulous execution. By understanding the fundamental challenge posed by their basic nature and employing strategies to mitigate silanol interactions, analysts can develop robust and reliable methods. The protocols and guidelines presented here provide a solid foundation for this endeavor. Adherence to rigorous validation principles ensures that the data generated is trustworthy and meets the stringent requirements of the pharmaceutical industry. Ultimately, high-quality analytical science is a critical component in the journey of a piperidine-based molecule from the laboratory to a life-saving medicine.
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Application Notes and Protocols for Developing Assays for 1-(3-Bromo-4-methoxy-benzyl)-piperidine Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. Given that the piperidine scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system targets, we propose a scientifically-grounded, tiered approach to elucidate the compound's mechanism of action.[1] This guide begins with the hypothesis that, based on its N-benzylpiperidine core, the compound may interact with sigma receptors, which are recognized as intriguing targets for therapeutic agents for CNS diseases.[2][3] The protocols herein detail a logical progression from initial target binding verification to the assessment of downstream cellular signaling and, ultimately, to functional neuronal assays. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
Introduction: Rationale for the Proposed Assay Cascade
1-(3-Bromo-4-methoxy-benzyl)-piperidine is a novel synthetic compound. While its specific biological target is uncharacterized, its core structure is prevalent in a multitude of pharmacologically active agents.[4][5] The N-benzylpiperidine motif, in particular, is a well-established pharmacophore for sigma-1 (σ1) receptors.[3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions including ion channel modulation, calcium signaling, and cell survival. Its role in neuroprotection and neuroplasticity makes it a high-interest target for neurodegenerative diseases and psychiatric disorders.
Therefore, this guide presents a systematic approach to investigate the activity of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, focusing on the σ1 receptor as a primary hypothetical target. The assay cascade is designed to first confirm direct binding, then to elucidate the functional consequences of that binding on cellular signaling, and finally to evaluate its effects in physiologically relevant models of neuronal function.
Caption: Workflow for the Fluo-4 based calcium mobilization assay.
Step-by-Step Protocol
-
Cell Culture:
-
Culture SH-SY5Y cells in a 96-well, black-walled, clear-bottom plate until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS) containing probenecid (to prevent dye extrusion). [6] * Remove the culture medium, wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Agonist Mode: Record a baseline fluorescence for 10-20 seconds, then inject a solution of 1-(3-Bromo-4-methoxy-benzyl)-piperidine and continue reading for 2-3 minutes to detect any increase in fluorescence.
-
Antagonist Mode: Record a baseline, then inject the test compound. After a 5-10 minute pre-incubation, inject a known σ1 receptor agonist (e.g., PRE-084) at its EC₈₀ concentration and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
For agonist mode, plot ΔF against the log concentration of the test compound to determine the EC₅₀.
-
For antagonist mode, plot the agonist-induced ΔF against the log concentration of the test compound to determine the IC₅₀.
-
Example Data Presentation
| Assay Mode | Compound | Result | Potency (EC₅₀/IC₅₀) |
| Agonist | 1-(3-Bromo-4-methoxy-benzyl)-piperidine | No activity | N/A |
| Antagonist | 1-(3-Bromo-4-methoxy-benzyl)-piperidine | Full Antagonist | 125 nM |
| Control | PRE-084 (Agonist) | Full Agonist | 35 nM (EC₅₀) |
Tier 3 Protocols: Functional Neuronal Assays
After establishing target binding and a functional cellular effect, it is critical to assess the compound's impact on more complex, physiologically relevant neuronal processes.
Neurite Outgrowth Assay
This assay evaluates the compound's potential to influence neuronal plasticity, a key process in development and repair.
Causality: PC-12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic neuron-like cells and extend neurites, making them a classic model for studying this process. [7][8]High-content imaging provides an unbiased, quantitative method to measure changes in neuronal morphology. [9][10]
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Plate PC-12 cells on collagen-coated 96-well plates. [11] * Allow cells to attach for 24 hours.
-
Replace the medium with a low-serum differentiation medium containing NGF (e.g., 50 ng/mL). [12] * Simultaneously, add various concentrations of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. Include a vehicle control and a positive control if available.
-
-
Incubation and Staining:
-
Incubate the cells for 72 hours to allow for differentiation and neurite extension.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., Hoechst 33342).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to identify cell bodies and trace neurites. [13] * Quantify key parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Percentage of neurite-bearing cells
-
-
Neuroprotection Assay
This assay determines if the compound can protect neurons from a toxic insult, a highly desirable property for potential neurotherapeutics.
Causality: Differentiated SH-SY5Y cells provide a human-derived neuronal model. [14]Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a common mechanism of neuronal cell death in neurodegenerative diseases. [15][16]Cell viability is a direct measure of the neuroprotective effect.
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Plate SH-SY5Y cells in a 96-well plate.
-
Differentiate the cells using a low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Compound Treatment and Toxin Exposure:
-
Pre-treat the differentiated cells with various concentrations of 1-(3-Bromo-4-methoxy-benzyl)-piperidine for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to the medium at a pre-determined toxic concentration (e.g., 100-200 µM) for 18-24 hours. [15] * Include control wells: untreated cells (100% viability) and cells treated only with H₂O₂ (0% protection).
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
For the MTT assay, incubate cells with MTT solution for 3-4 hours, then solubilize the formazan crystals and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Calculate the percentage of neuroprotection for each concentration of the test compound.
-
Plot the percentage of neuroprotection against the log concentration of the compound to determine the EC₅₀.
-
Example Data Presentation for Functional Assays
| Assay | Parameter Measured | Result with Test Compound (1 µM) |
| Neurite Outgrowth | Total Neurite Length/Neuron | + 45% (vs. NGF alone) |
| % Neurite-Bearing Cells | + 25% (vs. NGF alone) | |
| Neuroprotection | % Cell Viability vs H₂O₂ | 78% |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive and logical framework for the initial characterization of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. By systematically progressing from target binding to cellular and functional assays, researchers can build a robust data package to define the compound's pharmacological profile. Positive results from this cascade—specifically, high-affinity binding, antagonist activity at the σ1 receptor, and neuroprotective effects—would strongly support further preclinical development. Future studies could explore selectivity against other CNS targets, in vivo efficacy in models of neurodegeneration, and detailed mechanistic studies to further elucidate the downstream signaling pathways involved.
References
-
PubMed. (2022-08-06). High-content analysis of neuronal morphology in human iPSC-derived neurons. Available from: [Link]
-
National Institutes of Health. (n.d.). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. Available from: [Link]
-
National Institutes of Health. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
National Institutes of Health. (n.d.). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Available from: [Link]
-
National Institutes of Health. (2024-11-11). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Available from: [Link]
-
PubMed. (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
-
National Institutes of Health. (n.d.). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Available from: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
National Institutes of Health. (2016-12-08). SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]
-
PubMed. (n.d.). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Available from: [Link]
-
University of Washington. (n.d.). Transfection of NGF-differentiated PC12 cells. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]
-
Charles River Laboratories. (n.d.). Neurite Outgrowth Assays. Available from: [Link]
-
National Institutes of Health. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available from: [Link]
-
ResearchGate. (2006-10-24). (PDF) Differentiation of PC12 Cells. Available from: [Link]
-
Marin Biologic Laboratories. (2025-07-24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]
-
ACS Publications. (2023-10-03). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. Available from: [Link]
-
National Institutes of Health. (n.d.). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Available from: [Link]
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ACS Publications. (n.d.). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Available from: [Link]
-
MDPI. (2024-02-21). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Available from: [Link]
-
MDPI. (2023-09-28). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. Available from: [Link]
-
Biocompare. (2013-10-03). Cell-based Assays for GPCR Activity. Available from: [Link]
-
National Institutes of Health. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]
-
Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Available from: [Link]
-
Drug Discovery World. (2007-03-27). Neuronal morphology screening as a tool in neuroscience drug discovery. Available from: [Link]
-
AperTO Archive. (2017-05-13). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Available from: [Link]
-
BMG Labtech. (2020-06-16). HTRF technology on Microplate Readers. Available from: [Link]
-
MDPI. (2021-04-21). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. Available from: [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Agilent. (2024-05-15). High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. Available from: [Link]
-
PNAS. (n.d.). High-throughput imaging of neuronal activity in Caenorhabditis elegans. Available from: [Link]
-
whitelabs.org. (n.d.). PC12 cell protocols. Available from: [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Available from: [Link]
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MDPI. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Available from: [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]
-
YouTube. (2022-08-22). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. Available from: [Link]
-
PubMed. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Available from: [Link]
-
Neural Regeneration Research. (n.d.). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Available from: [Link]
-
PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available from: [Link]
-
PubMed. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Chemistry - Synthesis and Impurity Profile
The first step in any successful purification is to understand the potential impurities. 1-(3-Bromo-4-methoxy-benzyl)-piperidine is typically synthesized via a reductive amination of 3-Bromo-4-methoxybenzaldehyde with piperidine. This reaction, while robust, can generate several common impurities that must be addressed.
dot
Caption: Synthesis of the target compound and origins of common impurities.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: My crude NMR shows significant amounts of unreacted 3-Bromo-4-methoxybenzaldehyde. What is the most efficient way to remove it?
A1: Acid-Base Extraction is the preferred method.
Your target compound, 1-(3-Bromo-4-methoxy-benzyl)-piperidine, is a tertiary amine, making it basic. The key impurity, the starting aldehyde, is neutral. This difference in chemical properties is ideal for separation using a liquid-liquid extraction.[1]
Causality: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), you can protonate the basic amine.[2][3] This forms a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral impurities, like the starting aldehyde and the over-reduced alcohol side-product, will remain in the organic layer. Subsequently, you can re-basify the aqueous layer and extract your purified amine back into an organic solvent.
Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Wash 2-3 times, collecting the aqueous layers each time. The target amine is now in the aqueous layer as its hydrochloride salt.
-
Neutral Impurity Removal: The organic layer contains the neutral impurities. It can be discarded after confirming by TLC that no product remains.
-
Basification: Combine the acidic aqueous layers in the separatory funnel and cool in an ice bath. Slowly add a base, such as 3N NaOH or saturated sodium bicarbonate solution, until the pH is >10.[4] This deprotonates the ammonium salt, regenerating the free amine.
-
Product Extraction: Extract the basified aqueous layer 3 times with fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
dot
Caption: Workflow for purifying the amine via acid-base extraction.
Q2: My compound streaks badly on a silica gel TLC plate and column. How can I get a clean separation?
A2: This is a classic issue with amines on silica. You need to modify your chromatography conditions.
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like your piperidine derivative can interact strongly with these acidic sites via acid-base interactions. This leads to poor elution, resulting in broad, tailing peaks and often irreversible adsorption of the compound to the stationary phase.[5][6]
Troubleshooting Column Chromatography of Amines
| Issue | Cause | Solution(s) |
| Streaking/Tailing | Strong interaction between the basic amine and acidic silica gel. | 1. Mobile Phase Modifier: Add a small amount of a basic modifier to the eluent to compete with your compound for the acidic sites.[7] • Triethylamine (TEA): Add 0.5-2% (v/v) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[6] • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as part of your polar component (e.g., DCM/MeOH-NH₃).[8] |
| Irreversible Adsorption | Very strong binding to silica, leading to low recovery. | 1. Change Stationary Phase: Switch to a less acidic or a basic stationary phase. • Basic or Neutral Alumina: An excellent alternative for purifying basic compounds.[6] • Amine-functionalized Silica: Pre-treated silica that provides a more inert surface, often allowing for simpler solvent systems.[7] |
| Poor Separation from Polar Impurities | Insufficient resolution between spots on the TLC plate. | 1. Optimize Solvent System: Systematically vary the polarity of your eluent. Test different solvent mixtures (e.g., DCM/Methanol, Hexane/Acetone) with a basic modifier. 2. Reverse-Phase Chromatography: For less polar derivatives, a C18 column with a mobile phase like Acetonitrile/Water with an acidic modifier (e.g., 0.1% TFA or Formic Acid) can be effective.[6] |
Q3: I still have residual piperidine starting material in my product. How can I remove it?
A3: Piperidine is volatile and basic, which offers several removal strategies.
-
High-Vacuum Evaporation: If piperidine is the only significant impurity, you may be able to remove it by placing the sample under a high vacuum for an extended period, possibly with gentle heating, assuming your product is not volatile.
-
Acid-Base Extraction: The protocol described in A1 is also effective for removing piperidine. As a base, it will be extracted into the acidic aqueous layer along with your product. However, if your product is a solid that can be recrystallized, a simple acid wash of the crude organic solution before basification can remove the piperidine impurity, potentially simplifying the subsequent purification of your main product.
-
Distillation: If your product is a high-boiling oil, vacuum distillation can effectively separate it from the more volatile piperidine.[9][10]
Q4: How do I choose the best purification method for my specific situation?
A4: The optimal method depends on the scale of your reaction and the nature of the impurities.
dot
Caption: A decision-making workflow for selecting a purification method.
Section 3: References
-
BenchChem. (2025). Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols. Retrieved from BenchChem Technical Support.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from BenchChem Technical Support.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (2002). EP0913381B1 - Method for purifying a bromine compound. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Retrieved from
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]
-
Organic Process Research & Development. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Retrieved from [Link]
-
Reddit. (2022). Purification of THP protected compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Reddit. (2021). Amine workup. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]
-
BenchChem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from BenchChem Technical Support.
-
Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved from
-
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Retrieved from
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managing reaction temperature for benzylpiperidine synthesis
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Frequently Asked Questions: The "Why" Behind Temperature Control
This section addresses fundamental questions regarding the critical role of temperature in the synthesis of benzylpiperidine, which is commonly achieved through the reductive amination of a piperidine derivative with a benzaldehyde derivative.
Q1: What is the primary impact of temperature on the synthesis of benzylpiperidine?
Temperature is a critical parameter that governs the kinetics of the two key steps in reductive amination: imine formation and reduction. Initially, the piperidine and benzaldehyde react to form an iminium intermediate. This step is often favored by moderate heat to overcome the activation energy barrier. However, the subsequent reduction of the imine is typically exothermic, especially during catalytic hydrogenation.[1] Therefore, maintaining an optimal temperature balance is crucial for achieving a high rate of conversion without promoting undesirable side reactions.
Q2: What are the consequences of running the reaction at too high a temperature?
Excessively high temperatures can lead to several detrimental outcomes:
-
Increased Side-Product Formation: Elevated temperatures can provide the necessary energy to activate alternative reaction pathways, leading to impurities. For instance, over-alkylation of the desired product or decomposition of starting materials and intermediates can occur.
-
Catalyst Deactivation: In catalytic hydrogenations (e.g., using Pd/C), high temperatures can cause the catalyst to sinter or degrade, reducing its activity and leading to incomplete reactions.
-
Reaction Runaway: The hydrogenation step is often highly exothermic. Without proper cooling and temperature monitoring, a dangerous thermal runaway can occur, especially at a larger scale, posing significant safety risks.[2]
Q3: What happens if the reaction temperature is too low?
While safer, excessively low temperatures can also be problematic:
-
Slow or Stalled Reaction: The initial formation of the imine intermediate may be extremely slow or fail to proceed altogether, resulting in poor conversion of starting materials.[1][3]
-
Incomplete Reduction: If the reduction step is too slow, the imine intermediate may be susceptible to hydrolysis or other degradation pathways, ultimately lowering the overall yield of the final product. For some specific reductions, such as those using diisobutylaluminum hydride (DIBAL-H), a very low temperature (e.g., -25°C) is intentionally used to control reactivity and prevent over-reduction.[4]
Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer formatted guide to address specific experimental issues related to temperature management.
Problem: My reaction shows low conversion of starting materials.
Q: I've run my reaction for the prescribed time, but TLC/HPLC analysis shows a significant amount of unreacted benzaldehyde and piperidine. What should I do?
A: This is a classic sign of insufficient activation energy.
-
Verify Temperature: First, ensure your heating apparatus (oil bath, heating mantle) is calibrated and the internal reaction temperature matches the setpoint.
-
Gradual Temperature Increase: If the temperature is accurate, a modest increase may be necessary. For many reductive aminations, a range of room temperature (20-25°C) to a slightly elevated temperature (40-50°C) is effective.[5] Some systems may require temperatures in the 70-80°C range to proceed efficiently.[1][6]
-
Step-wise Approach: Consider a two-temperature process. Run the initial phase of the reaction at a slightly higher temperature to promote imine formation, then cool the reaction mixture before or during the addition of the reducing agent to control the exotherm of the reduction step.
Problem: My main product is contaminated with significant impurities.
Q: My final product purity is low, and I've identified benzyl alcohol and dibenzylamine as the major side products. How can temperature control help?
A: The formation of these specific impurities is highly dependent on reaction conditions, with temperature playing a key role.
-
Benzyl Alcohol Formation: This impurity arises from the direct reduction of the starting benzaldehyde before it can react with the piperidine. This is more common when using strong reducing agents like sodium borohydride in conjunction with catalytic hydrogenation.[2]
-
Solution: Maintain a lower temperature during the reduction phase. This slows the rate of aldehyde reduction, allowing the imine formation to become the more kinetically favorable pathway. An optimal temperature is often found between 20-25°C.[5]
-
-
Dibenzylamine Formation: This side product can result from the reductive amination of benzaldehyde with benzylamine, which itself is formed from the reduction of the intermediate imine.
-
Solution: Precise temperature control can minimize this. Running the reaction at the lower end of the effective temperature range can disfavor the secondary amination reaction.
-
Problem: The reaction temperature spiked unexpectedly after adding the catalyst/reducing agent.
Q: I observed a rapid and uncontrolled increase in temperature (an exotherm) after initiating the reduction. How can I prevent this?
A: This is a critical safety issue, particularly during scale-up.
-
Pre-cooling: Before adding the hydrogenation catalyst (e.g., Pd/C) and introducing hydrogen, or before adding a chemical reducing agent, cool the reaction vessel in an ice bath.
-
Controlled Addition: Add the reducing agent portion-wise or via a syringe pump over an extended period. This allows the cooling system to dissipate the generated heat effectively.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the walls of the reactor and into the cooling bath. Poor stirring can create localized hot spots where degradation and side reactions can occur.
-
Dilution: Running the reaction at a lower concentration can also help to moderate the exotherm by increasing the thermal mass of the solvent.
Data & Protocols
Recommended Temperature Ranges
The optimal temperature for benzylpiperidine synthesis is highly dependent on the chosen synthetic route, particularly the reducing agent employed.
| Method | Reagents | Typical Temperature Range (°C) | Key Considerations |
| Catalytic Hydrogenation | Piperidine, Benzaldehyde, H₂, Pd/C | 25 - 80 °C | The reaction is exothermic; initial cooling may be required. Higher temperatures can increase reaction rate but may also promote side reactions.[2][7] |
| Reductive Amination | Piperidine, Benzaldehyde, NaBH(OAc)₃ | 0 - 25 °C | Generally performed at room temperature or below to control the reactivity of the reducing agent.[8][9] |
| Specialized Reduction | 1-benzylpiperidine-4-carbonitrile, DIBAL-H | -25 - 25 °C | Requires very low temperatures to prevent over-reduction to the alcohol.[4] |
| Oxidation to Aldehyde | 1-benzyl-4-piperidine carbinol, TEMPO | 20 - 25 °C | This step in a multi-step synthesis is typically run at room temperature.[5] |
Protocol: Lab-Scale Synthesis of N-Benzylpiperidine via Catalytic Hydrogenation
This protocol provides a general guideline for a lab-scale synthesis with an emphasis on temperature control.
Materials:
-
Benzaldehyde
-
Piperidine
-
Methanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen source (balloon or cylinder)
-
Round-bottom flask equipped with a magnetic stir bar
-
Thermometer or temperature probe
-
Ice bath
Procedure:
-
Reactant Charging: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.
-
Inerting: Flush the flask with an inert gas like nitrogen or argon.
-
Cooling: Place the flask in an ice bath and allow the internal temperature to cool to 5-10°C.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the cooled, stirred solution.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Temperature Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C), monitoring the internal temperature closely. If the temperature begins to rise rapidly above 30°C, re-immerse the flask in the ice bath to control the exotherm.
-
Reaction Progress: Vigorously stir the reaction at room temperature. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Rinse the pad with methanol and combine the filtrates. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified further if necessary.
Visual Workflows
Diagram 1: Troubleshooting Low Conversion
Caption: Relationship between reaction temperature and product selectivity.
References
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
4-Benzylpiperidine - Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. Available at: [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]
-
Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline - ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]
-
Reductive amination reaction temperature. | Download Table - ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl- And Butyrylcholinesterase - PubMed. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Continuous Flow Hydrogenation of Flavorings and Fragrances Using 3D-Printed Catalytic Static Mixers | Request PDF - ResearchGate. Available at: [Link]
-
SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. Available at: [Link]
-
Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a - ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into the nuances of this reaction, with a specific focus on the critical role of solvent selection. We will address common experimental challenges through a troubleshooting guide and a series of frequently asked questions.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis, which is typically achieved via the reductive amination of 3-Bromo-4-methoxybenzaldehyde with piperidine.
Question: Why is my yield of 1-(3-Bromo-4-methoxy-benzyl)-piperidine consistently low?
Low yield is one of the most common frustrations in reductive amination. The root cause can typically be traced to one of two key stages: inefficient iminium ion formation or competing side reactions during the reduction step. The choice of solvent is pivotal in controlling both.
Answer:
A systematic diagnosis is required. Let's break down the potential causes and solutions:
-
Incomplete Iminium Ion Formation: The reaction proceeds via a hemiaminal intermediate to form a piperidinium ion, which is the species that is actually reduced. This condensation step is an equilibrium reaction that produces water.
-
Causality: In aprotic solvents (like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)), the water produced can inhibit the forward reaction. In protic solvents (like methanol), while the solvent can facilitate the necessary proton transfers, the equilibrium can still be unfavorable.
-
Solution:
-
Aprotic Solvents: Incorporate a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, for solvents like toluene, a Dean-Stark apparatus can be used to azeotropically remove water, driving the equilibrium forward.
-
Protic Solvents: Using methanol as a solvent often allows for rapid and nearly quantitative imine formation from aldehydes without needing a separate dehydrating agent.[1] If conversion is still low, increasing the reaction time for this initial step before adding the reducing agent is advisable.
-
-
-
Competitive Reduction of the Starting Aldehyde: The most significant yield-reducing side reaction is the conversion of 3-Bromo-4-methoxybenzaldehyde into 3-Bromo-4-methoxybenzyl alcohol.[2]
-
Causality: This occurs when the reducing agent is too reactive towards the aldehyde compared to the iminium ion. This is a frequent issue with powerful hydrides like Sodium Borohydride (NaBH₄) in a one-pot procedure.[3]
-
Solution:
-
Employ a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reactions in aprotic solvents like DCE or DCM.[4][5] It is a milder hydride donor that shows excellent chemoselectivity for the iminium ion over the aldehyde.[1][2]
-
Adopt a Two-Step Procedure: If you must use NaBH₄, perform the reaction in two distinct steps. First, allow the iminium ion to form completely in a solvent like methanol (stirring the aldehyde and amine for 30-60 minutes). Once TLC or LCMS confirms the disappearance of the aldehyde, cool the mixture in an ice bath before slowly adding the NaBH₄.[4][6] This temporal separation prevents the reducing agent from "seeing" the aldehyde.
-
-
Below is a workflow to guide your troubleshooting process for low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question: My reaction is clean but stalls before completion. What solvent-related factors could be at play?
Answer:
A stalled reaction, where starting materials persist despite extended reaction times, often points to issues with reagent stability, solubility, or pH, all of which are heavily influenced by the solvent.
-
Poor Solubility: The reaction mixture must be sufficiently homogeneous. While NaBH(OAc)₃ reactions are often run as a slurry in DCM/DCE, the starting aldehyde and amine must be fully dissolved.
-
Incorrect pH (Primarily for NaBH₃CN): Sodium cyanoborohydride requires a mildly acidic medium (pH 4-5) to proceed efficiently.[1]
-
Causality: At neutral or basic pH, iminium ion formation is slow. If the pH is too acidic, the piperidine becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial condensation step.[3]
-
Solution: When using NaBH₃CN in a solvent like methanol, include a catalytic amount of acetic acid to buffer the reaction in the optimal pH range.
-
-
Reductant Instability:
-
Causality: NaBH(OAc)₃ is moisture-sensitive and will decompose in the presence of water or highly protic solvents like methanol.[5][8] NaBH₄ reacts with methanol, albeit more slowly than with water.[6] This slow decomposition can consume the reagent over time, causing the reaction to stall if the stoichiometry was not adjusted to account for it.
-
Solution: For NaBH(OAc)₃, always use anhydrous solvents. For NaBH₄ in methanol, using a slight excess of the reagent (1.5-2.0 equivalents) can compensate for gradual decomposition. Adding a base like NaOH to the methanol can stabilize the NaBH₄, but this will inhibit the necessary iminium formation and is not recommended for this specific reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and reducing agent combination for a one-pot synthesis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine?
A1: For a robust, high-yielding, one-pot procedure, the combination of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is highly recommended.[1][4]
-
Expertise & Causality: This system is advantageous because NaBH(OAc)₃ is a mild and selective reducing agent that reacts much faster with the iminium ion intermediate than with the starting 3-Bromo-4-methoxybenzaldehyde. This selectivity minimizes the formation of the corresponding benzyl alcohol byproduct, a common issue with less selective reagents like NaBH₄.[2][3] DCE is the preferred solvent as it is non-protic, preventing the decomposition of the moisture-sensitive NaBH(OAc)₃, and effectively solubilizes the reactants.[4][5]
Q2: Can I use a protic solvent like methanol for this reaction?
A2: Yes, methanol is a very effective solvent for reductive aminations, but the experimental design must be adapted accordingly.
-
Trustworthiness & Self-Validation: Using methanol requires a different strategy. It is an excellent solvent for the initial iminium ion formation.[1][9] However, it is not compatible with NaBH(OAc)₃.[5] Therefore, if you choose methanol, you should use Sodium Borohydride (NaBH₄) as the reductant and follow a two-step, one-pot protocol :
-
Dissolve 3-Bromo-4-methoxybenzaldehyde and piperidine in methanol and stir at room temperature for 30-60 minutes to ensure complete formation of the iminium ion.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add NaBH₄ portion-wise, monitoring for gas evolution. The low temperature controls the reaction rate and minimizes any potential reduction of residual aldehyde.
-
-
The primary reason for this two-step approach is to prevent NaBH₄ from reducing the aldehyde before it can react with the piperidine.[3]
Q3: How does solvent polarity affect the reaction rate?
A3: Solvent polarity plays a crucial role in both steps of the reaction.
-
Iminium Formation: More polar solvents, particularly protic ones like methanol, can accelerate the formation of the iminium ion by stabilizing the charged intermediates and facilitating proton transfer.[9]
-
Reduction Step: The effect on the reduction step is more complex and depends on the reducing agent. For reductions involving borohydrides, the solvent can coordinate with the boron center and influence its hydride-donating ability. While a detailed kinetic analysis is complex, empirical evidence shows that chlorinated solvents (DCE, DCM) for NaBH(OAc)₃ and polar protic solvents (MeOH, EtOH) for NaBH₄ provide reliable and efficient reaction conditions.[5]
The following diagram illustrates the compatibility and preferred pairings of common solvents and reducing agents for this synthesis.
Caption: Solvent and reducing agent compatibility matrix.
Data Summary & Experimental Protocols
For ease of comparison, the following table summarizes the impact of different solvent/reagent systems on the synthesis.
| Reducing Agent | Solvent | Procedure | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCE, DCM | One-Pot | High selectivity, minimizes alcohol byproduct, high yield.[4] | Moisture sensitive, more expensive, solvent toxicity concerns. |
| NaBH(OAc)₃ | THF | One-Pot | Good for substrates with poor solubility in DCM/DCE.[4] | Can be slower than in chlorinated solvents. |
| NaBH₄ | Methanol, Ethanol | Two-Step | Inexpensive, potent reductant, easy workup. | Non-selective (requires two steps), can reduce aldehyde if not controlled.[3][5] |
| NaBH₃CN | Methanol (+AcOH) | One-Pot | Tolerant of protic conditions, selective at acidic pH. | Toxic cyanide byproduct, requires careful pH control.[3][5] |
Protocol A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB) in DCM
This protocol is recommended for its high selectivity and operational simplicity.
Materials:
-
3-Bromo-4-methoxybenzaldehyde
-
Piperidine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Bromo-4-methoxybenzaldehyde (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Add piperidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is often exothermic; maintain the temperature below 30°C.
-
Stir the resulting slurry at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Protocol B: Two-Step Synthesis using Sodium Borohydride in Methanol
This protocol is a cost-effective alternative.
Materials:
-
3-Bromo-4-methoxybenzaldehyde
-
Piperidine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl Acetate or DCM
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol (to make a ~0.2 M solution).
-
Stir the mixture at room temperature for 45-60 minutes. Monitor by TLC to confirm the consumption of the aldehyde and formation of the iminium ion (often visible as a new spot).
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add NaBH₄ (1.5 eq) in small portions over 15-20 minutes. Be cautious of hydrogen gas evolution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the iminium intermediate is fully consumed.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate (or DCM) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography as described in Protocol A.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]
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Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
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Chemistry Stack Exchange. (2018). Why does reduction using sodium borohydride require a protic solvent? [Link]
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ResearchGate. (2018). A remarkable solvent effect on reductive amination of ketones. [Link]
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Validation & Comparative
A Comparative Analysis of Novel Benzylpiperidine Derivatives and Classical SSRIs as Serotonin Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the therapeutic intervention of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3][4][5] The blockade of SERT by selective serotonin reuptake inhibitors (SSRIs) potentiates serotonergic neurotransmission, forming the cornerstone of treatment for millions worldwide.[1] While established SSRIs have demonstrated clinical efficacy, the quest for novel chemical entities with improved pharmacological profiles continues. This guide provides a comparative analysis of a promising class of benzylpiperidine derivatives against well-established SSRIs, offering insights into their relative potencies, selectivities, and the experimental methodologies used for their evaluation.
The Serotonin Transporter: A Key Player in Mood Regulation
The serotonin transporter is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a critical process for terminating serotonergic signaling.[6] By inhibiting this reuptake mechanism, SSRIs increase the concentration of serotonin in the synapse, thereby enhancing its effects on postsynaptic receptors. The therapeutic efficacy of SSRIs is directly linked to their ability to bind to and inhibit SERT.[7]
Introducing a Novel Chemical Scaffold: 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives
Recent research has identified 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as a class of compounds with high affinity for the serotonin transporter.[1] These molecules present a distinct structural motif compared to many classical SSRIs, offering a new avenue for exploring structure-activity relationships and developing next-generation therapeutics. For the purpose of this guide, we will consider a representative compound from this class to facilitate a comparative discussion.
Comparative Pharmacological Profile
The defining characteristics of a SERT inhibitor are its binding affinity for the serotonin transporter and its selectivity over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). High affinity for SERT is indicative of potent inhibition, while high selectivity for SERT over NET and DAT is associated with a more targeted therapeutic effect and potentially fewer side effects.
| Compound Class/Drug | Chemical Structure | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivative (Representative) | [Structure Placeholder] | 2 - 400[1] | Not Reported | Not Reported | - | - |
| Paroxetine | 0.07 - 0.2[8] | 40 - 85[8] | 490[6][8] | ~200 - 1214 | ~2450 - 7000 | |
| Sertraline | 0.26[7] | 25[7] | 25[7] | ~96 | ~96 | |
| Fluoxetine | 1[9] | 660[9] | 4180[9] | 660 | 4180 | |
| Escitalopram | 0.8 - 1.1 | 7,800 | 27,400 | ~7091 - 9750 | ~24909 - 34250 | |
| Dapoxetine | 1.12 (IC50)[10] | 202 (IC50)[10] | 1720 (IC50)[10] | ~180 | ~1536 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. IC50 values represent the half-maximal inhibitory concentration. Selectivity ratios are calculated as Ki(NET)/Ki(SERT) and Ki(DAT)/Ki(SERT), with higher values indicating greater selectivity for SERT.
Mechanism of Action at the Synapse
The primary mechanism of action for all the compounds discussed is the inhibition of the serotonin transporter. This leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Forced Swim Test Workflow.
Concluding Remarks
The exploration of novel chemical scaffolds, such as the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, is essential for the advancement of psychopharmacology. While established SSRIs like Paroxetine and Escitalopram exhibit high potency and selectivity for the serotonin transporter, the benzylpiperidine class of compounds presents a promising avenue for the development of new therapeutics with potentially different pharmacological profiles. The rigorous application of in vitro binding assays and in vivo behavioral models is crucial for the comprehensive evaluation and comparison of these novel entities against the existing armamentarium of SERT inhibitors. Further investigation into the structure-activity relationships of these benzylpiperidine derivatives may unveil compounds with enhanced efficacy, improved side-effect profiles, and novel therapeutic applications.
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Sertraline. (n.d.). Wikipedia. [Link]
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Escitalopram. (n.d.). Wikipedia. [Link]
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Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2015). Der Pharma Chemica. [Link]
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LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION. (n.d.). U.S. Food and Drug Administration. [Link]
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Fluoxetin. (n.d.). Wikipedia (German). [Link]
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Escitalopram (oral route). (2025). Mayo Clinic. [Link]
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(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride. (n.d.). PubChem. [Link]
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Effect of Dapoxetine on intravaginal ejaculatory latency time (IELT) in premature ejaculation: a systematic review. (2021). ResearchGate. [Link]
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Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. [Link]
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Sertraline: MedlinePlus Drug Information. (2025). MedlinePlus. [Link]
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Escitalopram: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]
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Fluoxetine: MedlinePlus Drug Information. (2025). MedlinePlus. [Link]
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In Vitro Comparative Analysis of 1-(3-Bromo-4-methoxy-benzyl)-piperidine: A Guide for Researchers
This guide provides a comprehensive framework for the in vitro evaluation of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a novel compound with therapeutic potential. By leveraging established experimental protocols, we will outline a comparative analysis against well-characterized compounds, offering researchers a robust methodology to elucidate its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical application of key in vitro assays.
Introduction: The Rationale for Investigation
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] The specific substitution pattern of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, featuring a bromine atom and a methoxy group on the benzyl ring, suggests potential interactions with targets sensitive to both steric and electronic modifications. Based on structure-activity relationship (SAR) studies of similar N-benzylpiperidine derivatives, two primary hypotheses for the biological activity of this compound emerge: modulation of sigma receptors and inhibition of acetylcholinesterase (AChE).[2][3]
The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a range of neurological disorders, making it a compelling target for novel therapeutics.[4] Similarly, acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] This guide will therefore focus on providing a head-to-head in vitro comparison of 1-(3-Bromo-4-methoxy-benzyl)-piperidine with established ligands for these two targets.
Comparative Efficacy and Selectivity: A Proposed In Vitro Testing Cascade
To comprehensively characterize the in vitro profile of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a two-pronged approach is recommended, targeting both the sigma-1 receptor and acetylcholinesterase.
Hypothesis 1: Sigma-1 Receptor Modulation
The N-benzylpiperidine moiety is a common feature in high-affinity sigma receptor ligands.[5] The electronic nature of the substituents on the benzyl ring can significantly influence binding affinity and selectivity.
Comparative Compounds:
-
(+)-Pentazocine: A well-characterized, high-affinity sigma-1 receptor agonist.[6]
-
Haloperidol: A butyrophenone antipsychotic with high affinity for both sigma-1 and dopamine D2 receptors.[7]
Experimental Approach: A competitive radioligand binding assay will be employed to determine the binding affinity (Ki) of 1-(3-Bromo-4-methoxy-benzyl)-piperidine for the sigma-1 receptor.
Hypothesis 2: Acetylcholinesterase Inhibition
The benzylpiperidine core is also present in potent acetylcholinesterase inhibitors like Donepezil.[3] The interaction with the enzyme's active site is often governed by the specific substitutions on the benzyl and piperidine rings.
Comparative Compound:
-
Donepezil: A potent and selective acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[3]
Experimental Approach: The widely accepted Ellman's method will be utilized to determine the half-maximal inhibitory concentration (IC50) of 1-(3-Bromo-4-methoxy-benzyl)-piperidine against acetylcholinesterase.[8]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure data integrity.
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining ligand affinity at the sigma-1 receptor.[9]
Objective: To determine the binding affinity (Ki) of 1-(3-Bromo-4-methoxy-benzyl)-piperidine for the sigma-1 receptor.
Materials:
-
HEK293 cells expressing human sigma-1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
[3H]-(+)-Pentazocine (radioligand)
-
(+)-Pentazocine (unlabeled, for non-specific binding)
-
1-(3-Bromo-4-methoxy-benzyl)-piperidine (test compound)
-
Haloperidol (comparative compound)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Caption: Workflow for the sigma-1 receptor competitive binding assay.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the human sigma-1 receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a Bradford assay.[4]
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes, [3H]-(+)-Pentazocine, and assay buffer.
-
Non-specific binding wells: Cell membranes, [3H]-(+)-Pentazocine, and a high concentration of unlabeled (+)-Pentazocine.
-
Test compound wells: Cell membranes, [3H]-(+)-Pentazocine, and varying concentrations of 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
-
Comparative compound wells: Cell membranes, [3H]-(+)-Pentazocine, and varying concentrations of (+)-Pentazocine and Haloperidol.
-
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[9]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric assay for measuring acetylcholinesterase activity.[8][10]
Objective: To determine the IC50 value of 1-(3-Bromo-4-methoxy-benzyl)-piperidine for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
1-(3-Bromo-4-methoxy-benzyl)-piperidine (test compound)
-
Donepezil (comparative compound)
-
96-well microplate reader
Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test and comparative compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test or comparative compound solution (or buffer for the control)
-
AChE solution
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test and comparative compounds using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Comparative Data Summary (Hypothetical Data)
The following tables illustrate how the experimental data for 1-(3-Bromo-4-methoxy-benzyl)-piperidine can be presented in comparison to the reference compounds.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Ki (nM) for Sigma-1 Receptor |
| 1-(3-Bromo-4-methoxy-benzyl)-piperidine | [Hypothetical Value] |
| (+)-Pentazocine | 2.9[6] |
| Haloperidol | 3.2[7] |
Lower Ki values indicate higher binding affinity.
Table 2: Acetylcholinesterase Inhibitory Potency
| Compound | IC50 (nM) for Acetylcholinesterase |
| 1-(3-Bromo-4-methoxy-benzyl)-piperidine | [Hypothetical Value] |
| Donepezil | 5.7[3] |
Lower IC50 values indicate higher inhibitory potency.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of 1-(3-Bromo-4-methoxy-benzyl)-piperidine. By comparing its performance against established compounds like (+)-Pentazocine, Haloperidol, and Donepezil, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. The detailed protocols and comparative data framework presented herein are designed to ensure the generation of high-quality, reproducible data.
Should the hypothetical data indicate significant activity at either the sigma-1 receptor or acetylcholinesterase, further investigations would be warranted. These could include selectivity profiling against other receptor subtypes (e.g., sigma-2, other GPCRs) or other cholinesterases (e.g., butyrylcholinesterase), as well as functional assays to determine whether the compound acts as an agonist or antagonist at the sigma-1 receptor.
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A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Piperidine Analogs as μ-Opioid Receptor Agonists
Introduction: The Enduring Significance of the Piperidine Scaffold in Opioid Therapeutics
The piperidine ring, a simple six-membered heterocycle, stands as a cornerstone in the architecture of numerous clinically significant pharmaceuticals.[1][2][3] Its prevalence in drug design is not coincidental but rather a testament to its remarkable physicochemical properties. The piperidine motif often imparts favorable characteristics to a molecule, such as improved metabolic stability, enhanced membrane permeability, and the ability to modulate lipophilicity and aqueous solubility.[2][4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. In the realm of analgesics, the 4-anilinopiperidine scaffold is particularly prominent, forming the structural basis for fentanyl and its numerous potent analogs.[5][6] This guide provides a comparative analysis of substituted piperidine analogs, with a specific focus on their activity as μ-opioid receptor (MOR) agonists, the primary target for opioid-based pain relief.[4][7] Through a detailed examination of structure-activity relationships (SAR), supported by experimental data, we will elucidate the subtle molecular modifications that profoundly impact receptor affinity, potency, and functional efficacy.
The μ-Opioid Receptor Signaling Cascade: A Mechanistic Overview
The μ-opioid receptor (MOR) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the analgesic and sedative effects of opioids.[4][7] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade ultimately results in the modulation of ion channels, leading to neuronal hyperpolarization and a reduction in nociceptive signal transmission.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human μ-opioid receptor (hMOR). [9][10]2. Reagent Preparation:
-
Prepare serial dilutions of the test compounds in a suitable vehicle (e.g., DMSO).
-
Prepare a solution of a high-affinity radiolabeled MOR agonist, such as [³H]-DAMGO, in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). [9]3. Assay Setup: In a 96-well plate, combine the hMOR cell membranes (typically 10-20 µg of protein), [³H]-DAMGO at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound. [9]Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled potent ligand).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [10]5. Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. [10][11]6. Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding. [11]7. Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
[³⁵S]GTPγS Functional Assay: Measuring G-Protein Activation (EC₅₀ and Emax)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.
Step-by-Step Protocol:
-
Membrane and Reagent Preparation: Similar to the binding assay, use cell membranes expressing the MOR. Prepare solutions of the test compounds, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist, GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Detection: Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding as a function of the agonist concentration to generate a dose-response curve. From this curve, determine the concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response elicited by the agonist (Emax) relative to a standard full agonist. [12]
cAMP Accumulation Assay: Assessing Downstream Signaling
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells expressing the MOR in a 96-well plate and allow them to adhere. Pre-treat the cells with the test compounds for a short period.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of the test compounds.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA). [13][14]4. Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 values for each compound.
Pharmacokinetic Considerations: Beyond Receptor Interactions
While in vitro potency and efficacy are crucial, the overall in vivo performance of a drug candidate is heavily influenced by its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB). [15][16]The lipophilicity and molecular weight of piperidine analogs are key factors governing their BBB permeability. [17]For CNS-acting drugs like opioid analgesics, efficient BBB penetration is essential for reaching their target receptors in the brain and spinal cord. In vitro models of the BBB, such as those using primary or immortalized brain endothelial cells, can be used to predict the permeability of new analogs. [17]
Conclusion: A Multifaceted Approach to Drug Discovery
The comparative analysis of substituted piperidine analogs is a multifaceted endeavor that requires a deep understanding of medicinal chemistry, pharmacology, and analytical methodologies. By systematically evaluating the structure-activity relationships, researchers can rationally design new compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of in vitro binding and functional assays provides a robust framework for characterizing the performance of these analogs and identifying promising candidates for further development. This guide, by providing both a theoretical framework and practical experimental protocols, aims to empower researchers in their quest to develop safer and more effective piperidine-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Referencing Mass Spectrometry Data for Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] Its structural elucidation and confident identification are therefore critical in drug discovery, metabolite identification, and quality control. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.[2] However, the successful identification of piperidine-containing compounds hinges on the effective cross-referencing of acquired spectral data with established libraries and a thorough understanding of their fragmentation behavior.
This guide provides an in-depth comparison of mass spectrometry-based workflows for the identification of piperidine compounds. We will delve into the nuances of ionization techniques, explore characteristic fragmentation patterns with supporting data, and offer a practical guide to leveraging mass spectral libraries for confident compound identification.
The Influence of Ionization: Setting the Stage for Fragmentation
The choice of ionization technique is a critical first step that dictates the nature of the mass spectrum and the subsequent fragmentation pathways. For piperidine compounds, the two most common methods are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): This hard ionization technique subjects the analyte to a high-energy electron beam, inducing extensive fragmentation. This results in a rich fragmentation pattern that serves as a detailed fingerprint of the molecule, ideal for library matching.[3]
Electrospray Ionization (ESI): A soft ionization technique, ESI typically protonates the basic nitrogen of the piperidine ring, yielding a prominent protonated molecule, [M+H]⁺.[3] This is particularly useful for determining the molecular weight of the compound and for subsequent tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented to elicit structural information.[2]
The causality behind this choice is clear: for unknown identification where a detailed fragmentation pattern is paramount for library searching, GC-EI-MS is often the preferred initial approach. For targeted analysis of known piperidines or for analyzing less volatile or thermally labile derivatives, LC-ESI-MS/MS provides the requisite sensitivity and molecular weight information.
Deciphering the Clues: Characteristic Fragmentation Patterns of the Piperidine Ring
The fragmentation of the piperidine ring and its substituents provides the structural clues necessary for identification. Understanding these pathways is essential for both manual spectral interpretation and for validating library search results.
Under Electron Ionization (EI) , the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to several key fragmentation pathways:
-
α-Cleavage: This is a dominant pathway involving the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the formation of a stable iminium ion. The largest substituent at the α-carbon is preferentially lost.[3]
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[3]
-
Substituent-Driven Fragmentation: The nature and position of substituents heavily influence the fragmentation pattern. Functional groups on the substituents will lead to their own characteristic fragmentation.[3]
In Electrospray Ionization (ESI-MS/MS) , the fragmentation of the protonated molecule [M+H]⁺ is typically initiated at the protonated nitrogen. Common fragmentation pathways include:
-
Neutral Loss: The loss of small, stable neutral molecules is a frequent occurrence. For example, piperidine alkaloids often exhibit the neutral loss of water (H₂O) or acetic acid.[2][3]
-
Ring Opening and Fission: Similar to EI, the protonated piperidine ring can open and fragment, though often to a lesser extent.
Comparative Fragmentation Data of Representative Piperidine Compounds
To illustrate these principles, the following table summarizes common fragment ions observed for a selection of piperidine-containing compounds. This data is compiled from publicly available spectral libraries and the scientific literature.
| Compound | Class | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| Piperidine | Parent Heterocycle | EI | 85 | 84, 70, 56, 43 | α-Cleavage (loss of H•), Ring Fission |
| N-Benzylpiperidine | Substituted Piperidine | EI | 175 | 91, 84 | α-Cleavage (formation of tropylium ion), McLafferty-type rearrangement |
| Piperine | Alkaloid | ESI-MS/MS | 286 | 201, 173, 135 | Cleavage of the amide bond, fragmentation of the piperoyl moiety[4][5] |
| (-)-Cassine | Piperidine Alkaloid | ESI-MS/MS | 326 | 308 | Neutral loss of H₂O[6][7] |
Cross-Referencing Workflows: From Raw Data to Confident Identification
The core of identifying an unknown piperidine compound lies in comparing its acquired mass spectrum against a reference library. This process, however, is more than a simple button-click. A robust workflow ensures a high degree of confidence in the final identification.
Mass Spectral Libraries: A Comparative Overview
Several comprehensive mass spectral libraries are available to researchers. The choice of library can significantly impact the success of a search.
| Library | Primary Data Type | Strengths | Considerations |
| NIST/EPA/NIH Mass Spectral Library | EI-MS | The largest and most widely used collection of EI spectra. Excellent for GC-MS data.[8][9] | Primarily EI data; tandem MS library is growing but smaller. Requires a license. |
| Wiley Registry of Mass Spectral Data | EI-MS | Another very large and high-quality collection of EI spectra. Often bundled with the NIST library.[10][11][12] | Similar to NIST, focused on EI data. Requires a license. |
| MassBank | ESI-MS/MS | A public, open-source repository of tandem mass spectra. Valuable for LC-MS/MS data.[13][14] | Data quality can be more variable than commercial libraries. Coverage may be less comprehensive for certain compound classes. |
Expert Insight: For comprehensive screening of unknowns, a combined search of both the NIST/Wiley and MassBank libraries is recommended to leverage the strengths of both extensive EI and growing tandem MS datasets.
Experimental Protocol: GC-EI-MS Analysis and Library Searching
This protocol outlines a general method for the analysis of a volatile piperidine derivative and subsequent library search for identification.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
3. Data Processing and Library Search:
-
Process the acquired chromatogram using the instrument's data analysis software (e.g., Agilent MassHunter).
-
Obtain the mass spectrum for the chromatographic peak of interest by averaging the scans across the peak and subtracting the background.
-
Submit the background-subtracted mass spectrum to the NIST MS Search program.[15]
-
Search Parameters:
-
Select the appropriate libraries to search (e.g., mainlib, wiley).
-
Use the "Identity" search for a first pass, which is a hybrid search algorithm that combines peak matching with neutral loss information.
-
-
Interpreting the Results:
-
The results will be presented as a hit list, ranked by a "Match Factor."
-
A Match Factor above 800 is generally considered a good match, while a score above 900 is an excellent match.[16]
-
Visually compare the experimental spectrum with the library spectrum of the top hits. Pay attention to the relative abundances of the major fragment ions.
-
Consider the Reverse Match Factor, which indicates how well the library spectrum is found within your experimental spectrum. A high Reverse Match Factor can be useful for identifying components in a mixture.
-
Trustworthiness and Self-Validation
Every protocol described herein is designed to be a self-validating system. The comparison of fragmentation patterns between the experimental data and the library hit serves as an internal validation. Furthermore, the ultimate confirmation of a compound's identity should always be performed by analyzing an authentic reference standard under the same experimental conditions. This provides an unambiguous confirmation of the retention time and mass spectrum, ensuring the trustworthiness of the identification.
Conclusion
The successful identification of piperidine compounds using mass spectrometry is a multi-faceted process that requires a sound understanding of ionization techniques, fragmentation pathways, and the effective use of mass spectral libraries. By employing a systematic workflow that combines automated library searching with manual spectral interpretation and, ultimately, confirmation with a reference standard, researchers can achieve a high degree of confidence in their results. This guide provides the foundational knowledge and practical steps to navigate the complexities of mass spectral data analysis for this important class of compounds, empowering researchers in their drug discovery and development endeavors.
References
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Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., Rezende, A. de, Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1437. [Link]
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ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... [Image]. Retrieved January 26, 2026, from [Link]
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MassBank. (n.d.). Piperidines. Retrieved January 26, 2026, from [Link]
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MtoZ Biolabs. (n.d.). How to Use Library Search Results to Identify Compounds in Mass Spectra? Retrieved January 26, 2026, from [Link]
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Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1274. [Link]
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NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
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Chithra, S., Jasim, B., Anisha, C., Mathew, J., & Radhakrishnan, E. K. (2014). LC-MS/MS based identification of piperine production by endophytic Mycosphaerella sp. PF13 from Piper nigrum. Applied Biochemistry and Biotechnology, 173(1), 30-35. [Link]
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Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2016). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Analytical Methods, 8(3), 568-577. [Link]
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ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved January 26, 2026, from [Link]
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Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved January 26, 2026, from [Link]
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Singh, J., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]
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A Comparative Guide to the Synthetic Routes for Substituted Piperidines
<Senior Application Scientist >
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its saturated, conformationally flexible structure allows it to serve as a versatile scaffold, presenting substituents in precise three-dimensional orientations for optimal interaction with biological targets. This prevalence is underscored by its presence in a multitude of blockbuster drugs, including methylphenidate (Ritalin), fentanyl, and raloxifene. Consequently, the development of efficient, scalable, and stereoselective methods for the synthesis of substituted piperidines remains a critical endeavor for researchers in drug discovery and development.[1]
This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing the piperidine core. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental protocols and comparative data to inform your selection of the optimal route for your specific synthetic target.
Core Synthetic Strategies: A Comparative Overview
The construction of the piperidine ring can be broadly categorized into three main approaches: the functionalization of a pre-existing aromatic scaffold (pyridine reduction), the formation of the ring from an acyclic precursor (cyclization), and the concerted formation of multiple bonds (cycloaddition). More recently, powerful transition-metal-catalyzed methods have emerged, offering novel pathways for C-H functionalization.
Caption: High-level overview of major synthetic approaches to the piperidine core.
Strategy 1: Catalytic Hydrogenation of Pyridine Derivatives
The reduction of a substituted pyridine is arguably the most direct and atom-economical route to the corresponding piperidine. This strategy is particularly powerful for large-scale synthesis where the pyridine starting materials are readily available.[2] However, the aromatic stability of the pyridine ring necessitates the use of catalysts and often requires high pressures and/or temperatures.[3]
Mechanistic Insight: The reaction proceeds via the stepwise addition of hydrogen across the double bonds of the aromatic ring, mediated by a heterogeneous catalyst surface (e.g., Pt, Pd, Rh, Ru, Ni). The choice of catalyst and solvent is critical. For instance, acidic conditions (e.g., glacial acetic acid) protonate the pyridine nitrogen, activating the ring towards reduction and often accelerating the reaction.[3] The hydrogenation typically yields the cis-substituted piperidine as the major diastereomer due to the delivery of hydrogen from the less-hindered face of the substrate adsorbed onto the catalyst surface.[4]
Key Advantages:
-
Atom Economy: High efficiency, with hydrogen as the only reagent.
-
Scalability: Well-suited for industrial-scale production.
-
Directness: Converts readily available pyridines to piperidines in a single step.
Limitations:
-
Functional Group Tolerance: Many common functional groups (e.g., nitro, halides, benzylic ethers, alkynes) are susceptible to reduction under typical hydrogenation conditions.
-
Stereocontrol: While often cis-selective, achieving high diastereoselectivity can be challenging, and enantioselective variants are less common.
-
Harsh Conditions: Often requires high pressures of H₂ gas and elevated temperatures, which can be a safety and equipment concern.[3]
Representative Experimental Protocol: Hydrogenation of 2-Methylpyridine
This protocol is adapted from procedures utilizing Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, which is a widely used and effective catalyst for pyridine reduction.[5]
Materials:
-
2-Methylpyridine (1.0 g)
-
Glacial Acetic Acid (5 mL)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Ethyl acetate, Sodium bicarbonate (saturated solution), Sodium sulfate
-
Celite
Procedure:
-
A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reaction vessel.
-
The catalyst, PtO₂ (5 mol %), is carefully added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[3][5]
-
The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The progress is monitored by TLC or GC-MS.
-
Upon completion, the vessel is carefully depressurized. The reaction mixture is quenched by slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[5]
-
The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.[5]
-
The solvent is removed under reduced pressure to yield the crude 2-methylpiperidine, which can be further purified by distillation or column chromatography.
Strategy 2: Reductive Amination of Acyclic Precursors
This powerful strategy builds the piperidine ring from linear precursors, typically involving the intramolecular or double reductive amination of 1,5-dicarbonyl compounds or their equivalents.[6] This bottom-up approach offers exceptional flexibility in introducing a wide variety of substituents with potentially high stereocontrol.[2]
Mechanistic Insight: The core transformation involves two key steps that can often be performed in one pot. First, an amine (e.g., ammonia, a primary amine) condenses with a carbonyl group to form an imine or enamine intermediate. Second, a reducing agent, selectively chosen to reduce the C=N bond over the C=O bond, effects the cyclization. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild and chemoselective for iminiums. Catalytic hydrogenation can also be employed.[6]
Caption: Simplified workflow for piperidine synthesis via reductive amination.
Key Advantages:
-
Flexibility: Allows for the synthesis of complex and highly substituted piperidines.[2]
-
Stereocontrol: The stereochemistry of the acyclic precursor can be used to control the stereochemistry of the final product.
-
Milder Conditions: Often proceeds under much milder conditions than catalytic hydrogenation.
Limitations:
-
Precursor Synthesis: The synthesis of the required 1,5-dicarbonyl or related acyclic precursor can be multi-stepped and challenging.[7]
-
Competing Reactions: Potential for side reactions like intermolecular polymerization or over-reduction if conditions are not carefully controlled.
Representative Experimental Protocol: Synthesis of N-Benzyl-2,6-dimethylpiperidine
This protocol is a conceptual representation of a double reductive amination using acetonylacetone (a 1,5-dicarbonyl equivalent) and benzylamine.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Methanol
-
Acetic Acid (catalytic)
-
Sodium bicarbonate (saturated solution), Dichloromethane (DCM)
Procedure:
-
To a stirred solution of acetonylacetone (1.0 equiv.) and benzylamine (1.0 equiv.) in dichloroethane at room temperature, add a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour to allow for the formation of the enamine/imine intermediates.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~2.2 equiv.) portion-wise to the reaction mixture, controlling any temperature increase with an ice bath.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target piperidine, which will be a mixture of cis and trans diastereomers.
Strategy 3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for constructing the piperidine core, often with the simultaneous formation of multiple stereocenters.[2] This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile or, more commonly, a diene with an imine (the dienophile).[8]
Mechanistic Insight: The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine dienophile towards cycloaddition.[9] The stereochemical outcome is governed by the principles of the Diels-Alder reaction, often proceeding through an endo transition state. The use of chiral catalysts or auxiliaries has enabled highly enantioselective variants, making this a premier method for accessing enantiomerically enriched piperidines.[10][11]
Key Advantages:
-
Stereochemical Complexity: Capable of generating multiple stereocenters in a single, predictable step.[2]
-
High Convergence: Brings together two fragments in a highly efficient manner.
-
Asymmetric Variants: Well-established methods for catalytic, asymmetric synthesis exist.[11]
Limitations:
-
Substrate Scope: The reactivity of the diene and imine components can be a limiting factor. Electron-rich dienes and electron-poor imines (or vice-versa for inverse-electron demand variants) are typically required.[12]
-
Regioselectivity: Reactions with unsymmetrical dienes or imines can lead to mixtures of regioisomers.
Strategy 4: Modern Transition-Metal-Catalyzed C-H Functionalization
A frontier in piperidine synthesis involves the direct functionalization of C(sp³)-H bonds of a pre-formed piperidine ring or related saturated N-heterocycles.[13] These methods, often catalyzed by rhodium, palladium, or iridium, offer unprecedented synthetic shortcuts by avoiding the need for pre-functionalized substrates.[14][15]
Mechanistic Insight: These reactions typically rely on a directing group (often the nitrogen atom itself or a group attached to it) to position the metal catalyst in proximity to a specific C-H bond.[16] The catalyst then mediates the cleavage of the C-H bond and subsequent coupling with a reaction partner (e.g., an aryl halide, alkene). This approach allows for the late-stage modification of complex molecules, a highly desirable feature in drug discovery.[17]
Key Advantages:
-
Step Economy: Bypasses traditional multi-step sequences involving pre-functionalization.
-
Novel Disconnections: Enables entirely new retrosynthetic analyses for complex targets.
-
Late-Stage Functionalization: Ideal for diversifying drug candidates or natural products.
Limitations:
-
Directing Group Requirement: Many methods require a specific directing group, which may need to be installed and later removed.
-
Selectivity Challenges: Achieving predictable site-selectivity (e.g., C2 vs. C3 vs. C4) can be a significant challenge, often controlled by the specific catalyst and directing group combination.[14]
-
Catalyst Cost & Sensitivity: The transition-metal catalysts can be expensive and sensitive to air or moisture.
Comparative Performance Data
The choice of a synthetic route is ultimately dictated by the specific requirements of the target molecule. The following table provides a qualitative comparison of the discussed methods across several key performance metrics.
| Metric | Catalytic Hydrogenation | Reductive Amination | Aza-Diels-Alder | C-H Functionalization |
| Typical Yield | High | Moderate to High | Moderate to High | Variable |
| Stereocontrol | Moderate (often cis) | High (Substrate-controlled) | Excellent (Concerted) | High (Catalyst-controlled) |
| Scalability | Excellent | Good | Moderate | Poor to Moderate |
| Func. Group Tolerance | Poor | Good | Good | Moderate to Good |
| Starting Materials | Readily available pyridines | Multi-step acyclic precursors | Specific dienes/imines | Pre-formed piperidines |
| Conditions | Harsh (High P, T) | Mild | Mild to Moderate | Mild to Moderate |
Conclusion and Future Outlook
The synthesis of substituted piperidines is a mature field with a diverse and powerful toolkit available to the modern chemist.
-
Catalytic hydrogenation remains the workhorse for large-scale synthesis of simpler, robust piperidines.[18]
-
Reductive amination provides unparalleled flexibility for constructing complex, polysubstituted rings from the ground up.[6]
-
The aza-Diels-Alder reaction is the premier choice for rapidly building stereochemical complexity in an enantioselective fashion.[2]
-
Emerging C-H functionalization methods are revolutionizing the field by enabling late-stage diversification and offering novel synthetic strategies.[13]
The ideal synthetic route depends on a careful analysis of the target structure's complexity, required stereochemistry, scale, and the functional groups present. As catalysis continues to advance, we can anticipate the development of even more selective, efficient, and sustainable methods—such as iridium-catalyzed ionic hydrogenations that tolerate sensitive functional groups—further expanding the accessible chemical space for this vital pharmaceutical scaffold.[19]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-4-methoxy-benzyl)-piperidine
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides a detailed protocol for the safe disposal of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, a brominated organic compound. The guidance herein is synthesized from an analysis of its structural components—a brominated aromatic ring, a methoxybenzyl group, and a piperidine ring—and aligned with established best practices for hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Bromo-4-methoxy-benzyl)-piperidine was available at the time of publication. The following procedures are based on data from analogous compounds and general principles of chemical safety. A final risk assessment and disposal plan must be conducted by qualified personnel in compliance with all applicable local, state, and federal regulations.
Hazard Assessment and Characterization
Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. The compound's structure suggests multiple potential hazards based on its constituent functional groups.
-
Brominated Aromatic Moiety: Brominated organic compounds can be toxic and environmentally persistent.[1] They require careful handling to prevent release into the environment.[1][2]
-
Benzyl Bromide Substructure: Analogs like 3-methoxybenzyl bromide and 4-methoxybenzyl bromide are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4]
-
Piperidine Ring: Piperidine itself is a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6] Piperidine derivatives are widely used in pharmaceuticals, indicating significant biological activity.[7]
Based on this analysis, 1-(3-Bromo-4-methoxy-benzyl)-piperidine should be treated as a hazardous substance with the potential for corrosivity, toxicity (oral, dermal, inhalation), and environmental harm.
Summary of Potential Hazards and Regulatory Considerations
| Parameter | Assessment based on Analogous Compounds | Regulatory Framework |
| Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[5][8][9] | Resource Conservation and Recovery Act (RCRA) |
| Corrosivity | Potential for causing severe skin and eye burns.[4][5] | D002 (Corrosivity) hazardous waste code may apply.[10] |
| Environmental Hazard | May be harmful to aquatic life.[5] | Clean Water Act, local environmental regulations. |
| Physical State | Likely a solid or liquid at room temperature. | Department of Transportation (DOT) regulations for transport. |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is essential to minimize exposure during handling and disposal.
Engineering Controls:
-
All handling of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2][11]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[11][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[12] Consult glove manufacturer's specifications for compatibility.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[12] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a respirator appropriate for organic vapors and particulates should be used.[11]
Disposal Workflow
The disposal of 1-(3-Bromo-4-methoxy-benzyl)-piperidine must follow the "cradle-to-grave" principle for hazardous waste management, ensuring it is handled safely from generation to final disposal.[13][14]
Caption: Disposal workflow for 1-(3-Bromo-4-methoxy-benzyl)-piperidine.
Detailed Disposal Procedures
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: The first step is to formally identify the waste as hazardous.[15] Given the likely properties, 1-(3-Bromo-4-methoxy-benzyl)-piperidine should be managed as hazardous waste.[13]
-
Segregation: Keep this waste stream separate from other chemical waste to prevent potentially dangerous reactions.[15] Incompatible materials to avoid include strong bases, strong oxidizing agents, and reactive metals.[8]
Step 2: Containment and Labeling
-
Container Selection: Use a designated, properly sealed, and chemically compatible container for waste accumulation.[2] The container should be in good condition, free of leaks or residues on the exterior.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3-Bromo-4-methoxy-benzyl)-piperidine," and an indication of the potential hazards (e.g., "Corrosive," "Toxic").[16] Include the date when the waste was first added to the container.
Step 3: Temporary Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[17] This area should be secure, well-ventilated, and away from heat or ignition sources.[6]
-
Record Keeping: Maintain a log of the accumulated waste, noting the quantity and date of addition.
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company.[4][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Documentation: Ensure that a hazardous waste manifest is completed for the transport of the waste.[17] This document tracks the waste from your facility to its final disposal site.[13]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.[18]
-
Control: For small spills within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[19] Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][18]
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the safe management of 1-(3-Bromo-4-methoxy-benzyl)-piperidine, protecting both personnel and the environment.
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
